Ranosidenib
Description
Propriétés
Numéro CAS |
2301974-60-5 |
|---|---|
Formule moléculaire |
C15H16F9N5O |
Poids moléculaire |
453.31 g/mol |
Nom IUPAC |
(1S)-3-[4,6-bis[[(2R)-1,1,1-trifluoropropan-2-yl]amino]-1,3,5-triazin-2-yl]-2,6,6-trifluorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H16F9N5O/c1-5(14(19,20)21)25-11-27-10(7-3-4-13(17,18)9(30)8(7)16)28-12(29-11)26-6(2)15(22,23)24/h5-6,9,30H,3-4H2,1-2H3,(H2,25,26,27,28,29)/t5-,6-,9+/m1/s1 |
Clé InChI |
CECMHVJGNAFHKN-KCRUCZTKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ranosidenib in IDH Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranosidenib (HMPL-306) is a potent, orally bioavailable, and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation.[1] this compound specifically targets these mutant IDH enzymes, inhibiting the production of 2-HG and thereby restoring normal cellular differentiation and curbing proliferation of cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Introduction: The Role of IDH Mutations in Cancer
Isocitrate dehydrogenase (IDH) enzymes are critical components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. Somatic gain-of-function mutations in the active site of IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently observed in several cancers. These mutations alter the enzymes' function, causing them to convert α-KG to the oncometabolite 2-HG.
The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression. This epigenetic reprogramming blocks normal cellular differentiation and promotes a proliferative state, contributing to tumorigenesis.
This compound: A Dual Inhibitor of Mutant IDH1 and IDH2
This compound is a small molecule inhibitor designed to selectively target the mutant forms of both IDH1 and IDH2 enzymes.[1] By inhibiting the catalytic activity of these mutant enzymes, this compound effectively reduces the intracellular levels of 2-HG. This reduction is hypothesized to reverse the epigenetic blockade, allowing for the differentiation of cancer cells and subsequent inhibition of tumor growth.
Biochemical and Cellular Activity
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against various IDH1 mutant cell lines.
| Cell Line | IDH1 Mutation | IC50 (nM) | Reference |
| U87MG | R132H | 50 | [3] |
| TF1 | R132H | 31 | [3] |
| HT1080 | R132C | 26 | [3] |
Table 1: Cellular potency of this compound in IDH1 mutant cell lines.
In Vivo Efficacy
In vivo studies using tumor xenograft models have shown that this compound leads to a robust and sustained reduction of 2-HG levels in tumors. In a fibrosarcoma HT1080 (IDH1-R132C) xenograft model, a 25 mg/kg dose of this compound resulted in 96%, 98%, and 93% inhibition of 2-HG at 16, 24, and 40 hours post-dosing, respectively.[3]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the inhibition of mutant IDH1/2 and the subsequent reduction of 2-HG. This leads to the restoration of normal α-KG-dependent dioxygenase activity, promoting cellular differentiation and inhibiting proliferation.
Caption: this compound inhibits mutant IDH1/2, reducing 2-HG and restoring normal cell differentiation.
Clinical Development
A Phase 1 clinical trial (NCT04272957) has evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory hematological malignancies harboring IDH1 and/or IDH2 mutations.
| Parameter | Details | Reference |
| Study Design | Open-label, multicenter, dose-escalation and dose-expansion study. | [4] |
| Patient Population | Adults with relapsed/refractory acute myeloid leukemia (AML) with IDH1 and/or IDH2 mutations. | [4] |
| Dosing | Oral administration of this compound at doses ranging from 25 mg to 250 mg once daily. | [4] |
| Primary Objectives | To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). | [4] |
| Preliminary Efficacy | In a cohort of lower-grade glioma patients from a separate Phase I study in solid tumors, this compound demonstrated a disease control rate (DCR) of 100% and an objective response rate (ORR) of 7.1%. In the AML study, promising rates of complete remission (CR) and CR with partial hematologic recovery were observed. | [4] |
Table 2: Overview of the Phase 1 Clinical Trial of this compound (NCT04272957).
Experimental Protocols
Mutant IDH1/2 Enzyme Activity Assay (Biochemical)
Note: A specific published protocol for this compound is not available. The following is a general protocol for assessing mutant IDH1/2 inhibitor activity based on common methodologies.
Objective: To determine the in vitro inhibitory activity of this compound against purified mutant IDH1 and IDH2 enzymes.
Principle: The assay measures the NADPH consumption by the mutant IDH enzyme as it converts α-KG to 2-HG. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified recombinant human mutant IDH1 (e.g., R132H, R132C) and IDH2 (e.g., R140Q, R172K) enzymes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA.
-
NADPH.
-
α-Ketoglutarate.
-
This compound (or other test compounds) dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the mutant IDH1 or IDH2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NADPH and α-ketoglutarate to each well.
-
Immediately measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.
Caption: Workflow for determining the biochemical IC50 of this compound.
Cellular 2-HG Measurement Assay
Objective: To measure the effect of this compound on 2-HG levels in IDH mutant cancer cells.
Principle: Cells are treated with this compound, and the intracellular 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
IDH1 or IDH2 mutant cancer cell line (e.g., HT1080).
-
Cell culture medium and supplements.
-
This compound.
-
Methanol (B129727), water, and acetonitrile (B52724) (LC-MS grade).
-
Internal standard (e.g., ¹³C₅-2-HG).
-
LC-MS system.
Procedure:
-
Seed IDH mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol containing the internal standard to each well to lyse the cells and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant (metabolite extract) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify 2-HG levels.
-
Normalize the 2-HG levels to the cell number or protein concentration.
In Vivo Tumor Xenograft Study
Note: A specific published protocol for this compound is not available. The following is a general protocol for in vivo xenograft studies.
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a mouse xenograft model of IDH mutant cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID).
-
IDH1 or IDH2 mutant cancer cell line (e.g., HT1080).
-
Matrigel (optional).
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
-
LC-MS for 2-HG analysis.
Procedure:
-
Subcutaneously implant IDH mutant cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or at specified time points, collect tumor and plasma samples for 2-HG analysis by LC-MS.
-
Analyze the tumor growth inhibition and the reduction in 2-HG levels in the treatment group compared to the control group.
Logical Relationship of this compound's Action
The therapeutic effect of this compound is a direct consequence of its specific molecular action, leading to a cascade of events that ultimately result in an anti-tumor response.
Caption: Logical cascade from IDH mutation to tumor growth and its reversal by this compound.
Conclusion
This compound is a promising targeted therapy for cancers harboring IDH1 and IDH2 mutations. Its dual inhibitory mechanism effectively reduces the production of the oncometabolite 2-HG, leading to the reversal of epigenetic dysregulation and the induction of cellular differentiation. Preclinical and early clinical data support its potential as a valuable therapeutic agent. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in various IDH-mutant malignancies. This technical guide provides a foundational understanding of this compound's mechanism of action for the scientific and drug development community.
References
- 1. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 2. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
HMPL-306: A Novel Dual Inhibitor of IDH1 and IDH2 for the Treatment of Mutant-IDH Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are critical enzymes in cellular metabolism. Mutations in the genes encoding these enzymes are oncogenic drivers in a variety of hematological and solid tumors, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation. HMPL-306 is a novel, orally available, potent, and highly selective small-molecule dual inhibitor of both mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes. This technical guide provides a comprehensive overview of the preclinical and clinical development of HMPL-306, detailing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical trial data in patients with IDH-mutant cancers.
Introduction: The Role of IDH Mutations in Cancer
Wild-type IDH1 and IDH2 enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] IDH1 is located in the cytoplasm and peroxisomes, while IDH2 is found in the mitochondria.[1] Mutations in IDH1 and IDH2 are typically heterozygous and occur at specific arginine residues in the enzyme's active site, most commonly R132 in IDH1 and R140 or R172 in IDH2.[1][2]
These mutations result in a gain-of-function, enabling the mutant enzymes to convert α-KG to the oncometabolite 2-HG.[2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation, a key driver of tumorigenesis in cancers such as AML and glioma.[2][4]
The development of inhibitors targeting mutant IDH enzymes has proven to be a successful therapeutic strategy. However, acquired resistance to single-agent mIDH1 or mIDH2 inhibitors can occur through mechanisms such as isoform switching between the two mutant enzymes.[5] HMPL-306, as a dual inhibitor, is designed to overcome this potential resistance mechanism.[6]
Mechanism of Action of HMPL-306
HMPL-306 is a potent and selective dual inhibitor of mutant IDH1 and IDH2 enzymes.[7] By binding to the mutant forms of these enzymes, HMPL-306 blocks their aberrant enzymatic activity, leading to a reduction in the production of the oncometabolite 2-HG.[3] This, in turn, is expected to restore normal cellular differentiation and inhibit the growth of IDH-mutant tumors.[3][8]
Signaling Pathway of IDH Mutations and HMPL-306 Inhibition
Preclinical Data
HMPL-306 has demonstrated potent and selective inhibition of various mIDH1 and mIDH2 enzymes with weaker activity against their wild-type counterparts.[6]
Enzymatic and Cellular Activity
Preclinical studies have shown that HMPL-306 effectively inhibits mutant IDH enzyme activities, including IDH1R132H, IDH2R140Q, and IDH2R172K.[6] In cellular assays, HMPL-306 suppressed 2-HG production in cells harboring either mIDH1 or mIDH2 mutations, indicating an equal potency against both isoforms.[6] Furthermore, treatment with HMPL-306 led to a reduction in histone methylation levels and promoted the differentiation of immature malignant cells into more mature, normal-like cells.[6]
| Parameter | HMPL-306 | Reference Compounds |
| Mutant IDH Inhibition | Potent inhibitor of IDH1R132H, IDH2R140Q, and IDH2R172K[6] | Comparable to ivosidenib (B560149) (mIDH1) and enasidenib (B560146) (mIDH2)[6] |
| Wild-Type IDH Inhibition | Weaker inhibition[6] | - |
| Cellular 2-HG Suppression | Potent in both mIDH1 and mIDH2 cell lines[6] | Similar level to ivosidenib and enasidenib[6] |
| Induction of Differentiation | Promoted differentiation in mIDH AML cells[6] | - |
Table 1: Summary of HMPL-306 Preclinical Activity
In Vivo Efficacy and Pharmacokinetics
Oral administration of HMPL-306 in xenograft models bearing mIDH1 or mIDH2 human tumors resulted in a significant and sustained reduction of 2-HG levels in both plasma and tumor tissues.[6] This inhibition was reported to be more potent and durable compared to ivosidenib or enasidenib at the same dose.[6] Pharmacokinetic studies in rodents revealed that HMPL-306 has high brain penetration, a desirable characteristic for treating brain tumors like gliomas.[6]
| Parameter | Observation |
| 2-HG Reduction (in vivo) | Remarkable decrease in plasma and tumor tissues in mIDH1 and mIDH2 xenograft models[6] |
| Tumor Growth Inhibition | Dose-dependent inhibition in mIDH xenograft models[9] |
| CNS Penetration | High exposure in brain and cerebrospinal fluid in rodents[6] |
| Combination Therapy | Synergistic effect with azacitidine in AML cells; improved efficacy of chemotherapy in solid tumor models[6] |
Table 2: Summary of HMPL-306 In Vivo Preclinical Data
Experimental Protocols
IDH Enzyme Inhibition Assay
-
Principle: A fluorescence-based assay is used to measure the enzymatic activity of purified recombinant human mIDH1, mIDH2, and wild-type IDH1/2 enzymes.[6] The assay measures the NADPH-dependent reduction of a substrate, which generates a fluorescent signal.
-
Protocol Outline:
-
Recombinant IDH enzymes are incubated with varying concentrations of HMPL-306.
-
The reaction is initiated by adding the substrate (α-KG) and cofactor (NADPH).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence intensity is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular 2-HG Measurement
-
Principle: The level of 2-HG in cell lysates or tumor tissue is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Protocol Outline:
-
Cells or tissues are harvested and lysed to extract metabolites.
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant containing the metabolites is analyzed by LC-MS.
-
The concentration of 2-HG is determined by comparing the signal to a standard curve of known 2-HG concentrations.
-
AML Cell Differentiation Assay
-
Principle: The differentiation of AML cells is assessed by monitoring the expression of cell surface markers associated with mature myeloid cells, such as CD11b and CD14, using flow cytometry.
-
Protocol Outline:
-
AML cell lines (e.g., TF-1 cells engineered to express mIDH1 or mIDH2) are cultured in the presence of HMPL-306 for several days.[9]
-
Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).
-
The percentage of cells expressing these markers is quantified using a flow cytometer.
-
Morphological changes consistent with differentiation can also be assessed by Wright-Giemsa staining of cytospun cells.
-
Clinical Development
HMPL-306 is being evaluated in multiple clinical trials for patients with hematological malignancies and solid tumors harboring IDH1 and/or IDH2 mutations.
Phase I Study in Hematological Malignancies (NCT04272957)
This open-label, multicenter, dose-escalation and dose-expansion study is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of HMPL-306 in patients with relapsed or refractory myeloid malignancies with IDH1 and/or IDH2 mutations.[1][5]
-
Key Findings (as of November 30, 2022):
-
76 patients were enrolled in dose-escalation cohorts ranging from 25 mg to 250 mg once daily (QD).[1][5]
-
No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[1]
-
The recommended Phase 2 dose (RP2D) was determined to be 250 mg QD for the first cycle, followed by 150 mg QD from the second cycle onwards.[1][5]
-
Common grade ≥3 treatment-related adverse events (TRAEs) included decreased platelet count, anemia, and decreased neutrophil and white blood cell counts.[1]
-
In patients receiving 150 mg, 250 mg, or the RP2D, the overall response rate (ORR; CR + CRi) was 34.6% in the mIDH1 subgroup and 36.4% in the mIDH2 subgroup.[1]
-
The median overall survival was 13.4 months for patients with mIDH1 mutations and 13.1 months for those with mIDH2 mutations.[1]
-
| Parameter | NCT04272957 (Hematological Malignancies) |
| Phase | I |
| Number of Patients | 76 |
| Dose Range | 25 mg - 250 mg QD |
| RP2D | 250 mg QD (Cycle 1), 150 mg QD (from Cycle 2) |
| Common Grade ≥3 TRAEs | Thrombocytopenia, Anemia, Neutropenia, Leukopenia[1] |
| ORR (CR+CRi) at ≥150mg | 34.6% (mIDH1), 36.4% (mIDH2)[1] |
| Median OS | 13.4 months (mIDH1), 13.1 months (mIDH2)[1] |
Table 3: Summary of Phase I Clinical Trial in Hematological Malignancies
Phase I Study in Solid Tumors (NCT04762602)
This is an open-label, single-arm, dose-escalation and dose-expansion study evaluating HMPL-306 in patients with advanced or metastatic solid tumors with IDH1 or IDH2 mutations.[3][10]
-
Key Findings (as of August 9, 2024):
-
42 patients were enrolled across 8 dose cohorts (50 mg to 400 mg QD).[3][10]
-
The most common grade ≥3 TRAE reported in ≥2 patients was abdominal pain.[3][10]
-
Efficacy signals were observed, particularly in patients with lower-grade glioma (LGG). In the efficacy-evaluable LGG patients (N=14), the ORR was 7.1% and the disease control rate was 100%.[3][10]
-
The median progression-free survival in the LGG safety analysis set (N=17) was 20.5 months.[3][10]
-
In non-glioma patients, 2-HG inhibition reached approximately 90% at doses ≥150 mg.[3]
-
| Parameter | NCT04762602 (Solid Tumors) |
| Phase | I |
| Number of Patients | 42 |
| Dose Range | 50 mg - 400 mg QD |
| MTD | Not reached |
| Common Grade ≥3 TRAEs | Abdominal pain[3][10] |
| Efficacy (LGG) | ORR: 7.1%, DCR: 100%[3][10] |
| Median PFS (LGG) | 20.5 months[3][10] |
Table 4: Summary of Phase I Clinical Trial in Solid Tumors
Phase III Registrational Trial in AML (RAPHAEL - NCT06387069)
In May 2024, a registrational Phase III trial named RAPHAEL was initiated in China.[2] This multicenter, randomized, open-label study will evaluate the efficacy and safety of HMPL-306 monotherapy compared to salvage chemotherapy in patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[2] The primary endpoint is overall survival.[2]
Clinical Trial Workflow
Conclusion
HMPL-306 is a promising novel, orally available dual inhibitor of mutant IDH1 and IDH2 enzymes. Its ability to potently and selectively inhibit both isoforms, leading to a significant reduction in the oncometabolite 2-HG, has been demonstrated in preclinical models. The high CNS penetration of HMPL-306 makes it an attractive candidate for the treatment of IDH-mutant gliomas. Early-phase clinical trials have shown a manageable safety profile and encouraging signs of efficacy in patients with both hematological malignancies and solid tumors harboring IDH mutations. The initiation of a Phase III registrational trial in AML marks a significant step forward in the development of this targeted therapy. HMPL-306 holds the potential to become a valuable treatment option for patients with IDH-mutant cancers, potentially overcoming resistance mechanisms associated with single-isoform inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HUTCHMED Starts RAPHAEL Phase III Trial of HMPL-306 for IDH1/IDH2-Mutated AML in China [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. IDH2 R172K: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study of HMPL-306 in Advanced Solid Tumors With IDH Mutations [clin.larvol.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. hutch-med.com [hutch-med.com]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation.[1] this compound is designed to potently and selectively inhibit these mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.
Introduction: The Rationale for Dual IDH1/2 Inhibition
Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have been developed and approved, the potential for isoform switching as a mechanism of acquired resistance presents a clinical challenge. A dual inhibitor like this compound offers a therapeutic strategy to overcome this resistance mechanism and potentially provide a more durable response.
Discovery and Medicinal Chemistry
The discovery of this compound stemmed from a focused medicinal chemistry effort to identify a potent and selective dual inhibitor of mutant IDH1 and IDH2.[2] The optimization process involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance potency, selectivity, and drug-like properties.[2]
Preclinical Pharmacology
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays.[2] This enzymatic inhibition translates to a dose-dependent reduction of the oncometabolite 2-HG in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC₅₀ (nM) |
| Enzymatic Assay | Mutant IDH1 (R132H) | < 10 |
| Enzymatic Assay | Mutant IDH2 (R140Q) | < 10 |
| Enzymatic Assay | Wild-Type IDH1 | > 1000 |
| Enzymatic Assay | Wild-Type IDH2 | > 1000 |
| Cellular Assay (2-HG) | U87MG-IDH1 R132H | < 50 |
| Cellular Assay (2-HG) | TF-1-IDH2 R140Q | < 50 |
Note: The IC₅₀ values are representative and compiled from publicly available data. Actual values may vary between specific experiments.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and tumor tissues.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | IDH Mutation | Treatment | Tumor Growth Inhibition (%) | 2-HG Reduction (%) |
| PDX | AML | IDH1 R132H | This compound (oral, daily) | > 60 | > 90 |
| PDX | AML | IDH2 R140Q | This compound (oral, daily) | > 60 | > 90 |
| Subcutaneous | Glioma | IDH1 R132H | This compound (oral, daily) | Significant | Significant |
Note: Data is a summary of findings from preclinical studies. Specific experimental conditions may vary.
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at therapeutic doses.[2]
Clinical Development
This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.
Phase 1 Study in Relapsed/Refractory AML (NCT04272957)
A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[3][4]
Table 3: Key Findings from the Phase 1 Study of this compound in R/R AML
| Parameter | Finding |
| Recommended Phase 2 Dose (RP2D) | 250 mg once daily |
| Common Treatment-Related Adverse Events (Grade ≥3) | Anemia, thrombocytopenia, neutropenia, febrile neutropenia, pneumonia[5] |
| Overall Response Rate (ORR) | ~40-50% in the dose-expansion cohorts |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | ~35% in both IDH1 and IDH2 mutant cohorts at the RP2D[3] |
| Median Overall Survival (mOS) | Approximately 13 months in both IDH1 and IDH2 mutant cohorts[3] |
Ongoing and Future Clinical Trials
A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently underway to evaluate the efficacy and safety of this compound monotherapy versus salvage chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting mutant IDH1 and IDH2 and its downstream effects.
Caption: Mechanism of action of this compound.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ranosidenib (HMPL-306) in Glioma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranosidenib (HMPL-306) is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant subset of gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[3] this compound is designed to reverse these effects by inhibiting the production of 2-HG.[2][4] Preclinical studies have demonstrated its potential as a therapeutic agent for gliomas harboring these mutations, highlighting its ability to penetrate the central nervous system.[2][5] This technical guide provides a comprehensive overview of the available preclinical data on this compound in glioma models, including its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies.
Mechanism of Action: Dual Inhibition of Mutant IDH1/2
This compound targets the mutated forms of both IDH1 and IDH2 enzymes.[2] In preclinical assays, it has been shown to specifically inhibit the activity of common IDH1 mutants (R132H) and IDH2 mutants (R140Q and R172K), with weaker inhibition of the wild-type enzymes.[2] This targeted inhibition leads to a significant and sustained reduction of 2-HG levels in both plasma and tumor tissues, as demonstrated in xenograft models.[2][5] The reduction in 2-HG is more potent and durable compared to the single-mutant inhibitors ivosidenib (B560149) (mIDH1) and enasidenib (B560146) (mIDH2) at equivalent doses.[2][5] By lowering 2-HG levels, this compound is believed to restore normal cellular differentiation processes that are otherwise blocked in IDH-mutant cancer cells.[2][5]
Figure 1. Signaling pathway of this compound's mechanism of action.
Preclinical Efficacy
In Vitro Studies
While specific IC50 values for this compound in glioma cell lines are not publicly available, cellular assays have demonstrated that its potency in suppressing 2-HG production is comparable to that of ivosidenib and enasidenib against their respective mutant enzymes.[2] This suggests an equivalent level of activity against both mIDH1 and mIDH2.[2] Furthermore, this compound has been shown to reduce histone methylation levels and promote cellular differentiation in mIDH-harboring cells.[2][5]
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Finding | Reference |
| Enzyme Inhibition | Inhibits mutant IDH1 (R132H) and IDH2 (R140Q, R172K) activities. | [2] |
| Selectivity | Weaker inhibition of wild-type IDH1/2 enzymes. Superior selectivity profile in a kinase and safety panel compared to enasidenib. | [2] |
| Cellular 2-HG Inhibition | Suppresses 2-HG production in cells with mIDH1 or mIDH2 at levels comparable to ivosidenib and enasidenib. | [2] |
| Cellular Differentiation | Reduces histone methylation and promotes gene expression associated with cellular differentiation. | [2][5] |
In Vivo Studies
Oral administration of this compound in xenograft models bearing tumors with either mIDH1 or mIDH2 resulted in a significant and sustained decrease in 2-HG levels in both plasma and tumor tissue.[2][5] Pharmacokinetic studies in rodents have confirmed high exposure of this compound in the brain and cerebrospinal fluid, a critical feature for treating gliomas.[2][5] In a glioblastoma model using GL261 cells engineered to express IDH1-R132H, this compound demonstrated dose-dependent inhibition of tumor growth.[6]
Table 2: Summary of In Vivo Preclinical Data for this compound
| Model Type | Key Findings | Reference |
| mIDH1 or mIDH2 Xenograft Models | Remarkable decrease in 2-HG levels in plasma and tumor tissue. More potent and durable 2-HG inhibition compared to ivosidenib or enasidenib at the same dose. | [2][5] |
| Rodent Pharmacokinetics | High exposure in brain and cerebrospinal fluid. | [2][5] |
| GL261IDH1-R132H Glioblastoma Model | Dose-dependent reduction in tumor volume. | [6] |
| Solid Tumor Models (mIDH1/2) | Significantly improved the anti-tumor efficacy of chemotherapy drugs when used in combination. | [2][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been fully published. However, based on the available information and standard methodologies in the field, the following are representative protocols for key experiments.
In Vitro 2-HG Measurement Assay
This protocol outlines a typical procedure for measuring 2-HG levels in mIDH glioma cells treated with an inhibitor like this compound.
Figure 2. Workflow for in vitro 2-HG measurement.
-
Cell Culture: Culture human glioma cell lines endogenously expressing or engineered to express mutant IDH1 or IDH2 (e.g., U87MG-IDH1-R132H, GL261-IDH1-R132H) in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
Metabolite Extraction: Aspirate the media and lyse the cells. Extract metabolites using a methanol/acetonitrile/water solution.
-
2-HG Quantification: Measure 2-HG levels in the cell lysates using a 2-HG assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the 2-HG levels to the total protein concentration or cell number in each well. Plot the percentage of 2-HG inhibition against the log concentration of this compound to determine the IC50 value.
Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.
Figure 3. Experimental workflow for an orthotopic glioma xenograft study.
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject a suspension of mIDH-mutant glioma cells (e.g., 1x10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Tumor Monitoring: Monitor tumor engraftment and growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally once daily at various dose levels. The control group receives the vehicle.
-
Efficacy Endpoints: Measure tumor volume at regular intervals. The primary efficacy endpoint is often an increase in overall survival. Secondary endpoints can include tumor growth inhibition and pharmacodynamic markers like 2-HG levels in the tumor and plasma at the end of the study.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its development as a targeted therapy for IDH-mutant gliomas. Its dual inhibitory activity against both mIDH1 and mIDH2, coupled with its ability to penetrate the blood-brain barrier, positions it as a promising therapeutic agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with gliomas harboring IDH1 and/or IDH2 mutations.[7] Future preclinical research could focus on identifying potential mechanisms of resistance to this compound and exploring rational combination therapies to enhance its anti-tumor activity. The synergistic effect observed with chemotherapy in other solid tumor models suggests that combination strategies may also be beneficial in the context of glioma.[2][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is HMPL-306 used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. hutch-med.com [hutch-med.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Impact of Ranosidenib on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranosidenib (HMPL-306) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] These mutations are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML) and glioma. The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1/2, which prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] The reduction of 2-HG levels leads to the reversal of epigenetic dysregulation, ultimately inducing cellular differentiation and inhibiting the proliferation of cancer cells. This guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Mutant IDH1/2 and Reduction of 2-HG
This compound is designed to specifically target cancer cells harboring IDH1 and IDH2 mutations. Its efficacy is rooted in its ability to potently inhibit the enzymatic activity of these mutated proteins.
Quantitative Data: In Vitro Potency
Preclinical studies have demonstrated this compound's potent inhibitory activity against various IDH1 mutant cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the cellular level.
| Cell Line | IDH1 Mutation | This compound IC50 (nM) |
| U87MG | R132H | 50 |
| TF-1 | R132H | 31 |
| HT1080 | R132C | 26 |
Table 1: Cellular IC50 Values of this compound Against Mutant IDH1 Cell Lines. This data summarizes the concentration of this compound required to inhibit 50% of the metabolic activity in different cancer cell lines expressing mutant IDH1.
Experimental Protocol: Mutant IDH Activity Assay (Colorimetric)
This protocol outlines a method to determine the enzymatic activity of mutant IDH, which can be adapted to assess the inhibitory effect of compounds like this compound.
Principle: Mutant IDH enzymes catalyze the conversion of α-ketoglutarate to 2-HG, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the mutant IDH activity.
Materials:
-
Mutant IDH Lysis Buffer
-
Mutant IDH Assay Buffer
-
Mutant IDH Substrate (α-ketoglutarate)
-
NADPH
-
Mutant IDH Positive Control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
For cell samples, harvest and wash cells, then resuspend in ice-cold Mutant IDH Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Reaction Setup:
-
Add 5-50 µL of cell lysate to a 96-well plate.
-
Add Mutant IDH Positive Control to separate wells.
-
Adjust the volume in all wells to 50 µL with Mutant IDH Assay Buffer.
-
-
NADPH Standard Curve:
-
Prepare a serial dilution of NADPH in Mutant IDH Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 nmol/well).
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing Mutant IDH Assay Buffer and Mutant IDH Substrate.
-
-
Measurement:
-
Add the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm at multiple time points.
-
Calculate the change in absorbance over time to determine mutant IDH activity.
-
Downstream Signaling Pathways Modulated by this compound
The reduction of the oncometabolite 2-HG by this compound triggers a cascade of downstream effects, primarily centered on the reversal of epigenetic abnormalities.
Epigenetic Reprogramming: Inhibition of TET Enzymes and Histone Demethylases
2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA demethylases and various histone demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases.
Experimental Protocol: Western Blot for Histone Modifications
This protocol describes a general procedure for analyzing changes in histone methylation marks following this compound treatment.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total histone H3 loading control.
-
Induction of Cellular Differentiation
By reversing the 2-HG-induced block in differentiation, this compound promotes the maturation of malignant cells into functional, non-proliferating cell types. In AML, this is observed as the differentiation of leukemic blasts into mature myeloid cells.
Experimental Protocol: Flow Cytometry for Myeloid Differentiation Markers
This protocol allows for the quantification of cell surface markers associated with myeloid differentiation.
Materials:
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in flow cytometry staining buffer.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the differentiation markers.
-
Induction of Apoptosis
While the primary effect of this compound is the induction of differentiation, prolonged treatment and the restoration of normal cellular processes can lead to the activation of apoptotic pathways in cancer cells.
Experimental Protocol: Annexin V Apoptosis Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest both adherent and suspension cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry immediately.
-
Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Experimental Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, Caspase-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
-
Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers with IDH1/2 mutations. Its primary effect is the inhibition of mutant IDH enzymes, leading to a reduction in the oncometabolite 2-HG. This, in turn, reverses the epigenetic blockade of cellular differentiation, promoting the maturation of cancer cells and inhibiting their proliferation. The induction of apoptosis is a likely secondary consequence of these restored cellular processes. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other IDH inhibitors, facilitating a deeper understanding of their mechanisms and clinical potential.
References
Methodological & Application
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) in Response to Ranosidenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranosidenib (HMPL-306) is a potent, orally bioavailable dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are found in various cancers, including acute myeloid leukemia (AML) and gliomas.[3][4] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[5][6][7]
This compound specifically targets and inhibits these mutant IDH1 and IDH2 enzymes, leading to a robust and sustained reduction in 2-HG levels.[8][9][10] This reduction in the oncometabolite is a key pharmacodynamic marker of this compound's activity and is associated with the induction of cellular differentiation and inhibition of tumor growth.[1] These application notes provide detailed protocols for the quantification of 2-HG in various biological samples in response to this compound treatment, enabling researchers to accurately assess its target engagement and therapeutic efficacy.
Data Presentation: Quantitative Analysis of 2-HG Inhibition
Due to the limited public availability of specific dose-response and time-course data for this compound, the following tables provide representative data for other mutant IDH inhibitors, Ivosidenib (B560149) (an IDH1 inhibitor) and Enasidenib (an IDH2 inhibitor), to illustrate the expected quantitative effects on 2-HG levels. These data can serve as a reference for designing experiments with this compound.
Table 1: Representative Dose-Dependent Inhibition of Plasma 2-HG by an IDH1 Inhibitor (Ivosidenib) in Patients with Advanced Solid Tumors
| Ivosidenib Dose (Once Daily) | Mean Baseline Plasma 2-HG (ng/mL) | Mean Plasma 2-HG at Cycle 2, Day 1 (ng/mL) | Mean Percent Inhibition of Plasma 2-HG |
| 200 mg | 1,500 | 150 | 90% |
| 300 mg | 1,650 | 132 | 92% |
| 500 mg | 1,700 | 85 | 95% |
| 800 mg | 1,550 | 62 | 96% |
| 1200 mg | 1,800 | 54 | 97% |
Data adapted from a clinical study of Ivosidenib.[11][12][13] The results show a dose-dependent reduction in plasma 2-HG levels, with near-maximal inhibition achieved at the 500 mg dose.
Table 2: Representative Time-Course of Plasma 2-HG Inhibition by an IDH1 Inhibitor (Ivosidenib) in a Xenograft Mouse Model
| Time Post-Dose (hours) | Tumor 2-HG Concentration (% of Vehicle) |
| 2 | 55% |
| 6 | 20% |
| 12 | 8% |
| 24 | 15% |
| 48 | 40% |
| 72 | 75% |
This table illustrates the rapid and sustained reduction of 2-HG in a preclinical model following a single oral dose of an IDH1 inhibitor.[14] Similar potent and durable 2-HG inhibition has been reported for this compound in preclinical models.[8]
Mandatory Visualizations
Signaling Pathway of Mutant IDH and this compound Intervention
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. delta.larvol.com [delta.larvol.com]
- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ranosidenib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranosidenib (HMPL-306) is an orally bioavailable, potent, and selective dual inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are found in various cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[1][3][4] this compound acts by inhibiting the mutant IDH1 and IDH2 enzymes, thereby reducing 2-HG levels and promoting cellular differentiation and inhibiting tumor cell proliferation.[1] Preclinical studies have demonstrated that this compound exhibits dose-dependent tumor growth inhibition in mouse xenograft models bearing mutant IDH1 or IDH2 tumors.[5]
These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, guidelines for data collection and analysis, and an overview of the underlying signaling pathway.
Signaling Pathway
Mutant IDH1 and IDH2 convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). This compound inhibits this conversion, leading to a reduction in 2-HG levels. This restores the activity of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, ultimately leading to the induction of cell differentiation and inhibition of tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of HMPL-306 in Patients With IDH1 and/or IDH2 Mutation of Relapsed/Refractory Myeloid Leukemia/Neoplasms [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE... - Hu L - - Jun 8 2023 [library.ehaweb.org]
Application Notes and Protocols for Assessing Ranosidenib Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranosidenib (HMPL-306) is a potent, orally bioavailable small-molecule inhibitor that selectively targets mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1][2][3] In various cancers, including acute myeloid leukemia (AML) and glioma, specific mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[4][5][6][7] this compound acts by inhibiting this aberrant enzymatic activity, thereby reducing 2-HG levels and impeding the proliferation of cancer cells harboring these mutations.[1][2]
This document provides detailed application notes and protocols for assessing the efficacy of this compound in vitro using common cell viability assays: the MTT and CellTiter-Glo® assays. These assays are fundamental in determining the dose-dependent effect of this compound on the metabolic activity and proliferation of cancer cell lines with IDH1/2 mutations.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or proliferation. The following tables summarize representative data on the enzymatic and cellular activity of this compound.
Table 1: Enzymatic Activity of this compound (HMPL-306)
| Enzyme Target | IC50 (nM) |
| Mutant IDH1 (R132H) | Data not publicly available in detail, but potent inhibition is reported |
| Mutant IDH2 (R140Q) | Data not publicly available in detail, but potent inhibition is reported |
| Mutant IDH2 (R172K) | Data not publicly available in detail, but potent inhibition is reported |
| Wild-Type IDH1 | Significantly weaker inhibition compared to mutant forms |
| Wild-Type IDH2 | Significantly weaker inhibition compared to mutant forms |
Note: Specific IC50 values for enzymatic inhibition are proprietary but preclinical studies consistently report potent and selective inhibition of mutant IDH1/2 enzymes by HMPL-306.[3]
Table 2: Cellular Activity of this compound (HMPL-306) in IDH-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IDH Mutation | Assay | IC50 (nM) for 2-HG Inhibition |
| Representative IDH1-mutant cell line | e.g., Glioma, AML | e.g., IDH1-R132H | 2-HG Quantification | Potent inhibition reported |
| Representative IDH2-mutant cell line | e.g., AML | e.g., IDH2-R140Q | 2-HG Quantification | Potent inhibition reported |
Note: While specific cell proliferation IC50 values from publicly available literature are limited, this compound has demonstrated potent suppression of 2-HG production in cellular assays, which is a direct indicator of its target engagement and is expected to correlate with anti-proliferative effects.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 2. What is HMPL-306 used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ranosidenib Studies Using Engineered IDH1/IDH2 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are key drivers in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1][2] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and JmjC domain-containing histone demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[3][5][6][7]
Ranosidenib (HMPL-306) is a potent, orally bioavailable dual inhibitor of both mutant IDH1 and IDH2 enzymes.[3] By specifically targeting these mutant proteins, this compound blocks the production of 2-HG, thereby restoring normal cellular differentiation and inhibiting the proliferation of cancer cells harboring these mutations.[3][8] These application notes provide detailed protocols for inducing IDH1 and IDH2 mutations in cell lines for the in vitro and in vivo evaluation of this compound.
Data Presentation: this compound Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a basis for experimental design and interpretation.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | Mutation | IC50 (nM) | Efficacy | Reference |
| 2-HG Inhibition | U87MG | IDH1-R132H | 50 | Potent inhibition of 2-HG production | [3] |
| 2-HG Inhibition | TF1 | IDH1-R132H | 31 | Potent inhibition of 2-HG production | [3] |
| 2-HG Inhibition | HT1080 | IDH1-R132C | 26 | Potent inhibition of 2-HG production | [3] |
| In vivo 2-HG Inhibition | Tumor Xenograft | IDH1/2 mutant | N/A | At 25 mg/kg, robust and sustained 2-HG inhibition (96% at 16h, 98% at 24h, 93% at 40h) | [3] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML (Phase 1, NCT04272957)
| Parameter | mIDH1 Subgroup (n=26) | mIDH2 Subgroup (n=33) | Overall (N=59) | Reference |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 34.6% | 36.4% | N/A | [1] |
| CR with minimal residual disease (MRD) negative rate | 77.8% | 50.0% | N/A | [1] |
| Median Overall Survival | 13.4 months | 13.1 months | N/A | [1] |
| Recommended Phase 2 Dose (RP2D) | N/A | N/A | 250 mg QD (Cycle 1), 150 mg QD (from Cycle 2) | [1] |
Table 3: Clinical Efficacy of this compound in Advanced Solid Tumors (Phase 1)
| Indication | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Lower-grade Glioma | 14 | 7.1% | 100% | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Mutant IDH1/2 and this compound Inhibition
Caption: IDH1/2 mutation pathway and this compound's mechanism.
Experimental Workflow for Inducing IDH1/2 Mutations and this compound Screening
Caption: Workflow for mutant cell line generation and drug screening.
Experimental Protocols
Protocol 1: Generation of IDH1-R132H Mutant Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable cell line with the common IDH1-R132H mutation using CRISPR-Cas9 technology.
Materials:
-
Target cell line (e.g., U-87 MG glioblastoma cells)
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar Cas9 expression vector)
-
Custom synthesized single guide RNAs (sgRNAs) targeting the IDH1 R132 locus
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Sanger sequencing primers
-
Antibodies for Western blotting (anti-IDH1-R132H, anti-IDH1)
-
2-HG Assay Kit (LC-MS/MS based)
Methodology:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting the genomic region of IDH1 exon 4 containing the Arginine 132 codon.
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into a BbsI-digested pSpCas9(BB)-2A-GFP vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Transfection:
-
Seed the target cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the sgRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Include a GFP-only plasmid as a transfection control.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into 96-well plates at a density of one cell per well using fluorescence-activated cell sorting (FACS).
-
Alternatively, perform limiting dilution to isolate single clones.
-
Expand the single-cell clones.
-
-
Mutation Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. Amplify the target region of IDH1 by PCR and perform Sanger sequencing to identify clones with the desired R132H mutation.
-
Western Blotting: Lyse the validated clones and perform Western blotting using an antibody specific for the IDH1-R132H mutant protein to confirm its expression. Use a pan-IDH1 antibody as a loading control.
-
-
Functional Validation (2-HG Production):
-
Culture the validated mutant and wild-type control cells.
-
Extract metabolites and measure the intracellular concentration of 2-HG using a sensitive LC-MS/MS-based assay to confirm the neomorphic enzymatic activity of the mutant IDH1.
-
Protocol 2: Generation of IDH2-R140Q Mutant Cell Lines using Lentiviral Transduction
This protocol outlines the creation of a stable cell line expressing the IDH2-R140Q mutation via lentiviral transduction.
Materials:
-
Target cell line (e.g., TF-1 erythroleukemia cells)
-
Lentiviral expression vector (e.g., pLenti-C-mGFP-P2A-Puro)
-
IDH2-R140Q cDNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
Methodology:
-
Lentiviral Vector Construction:
-
Subclone the cDNA of IDH2-R140Q into the lentiviral expression vector.
-
Verify the construct by restriction digest and Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells (e.g., TF-1) in a 24-well plate.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cell Line:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for selection.
-
Culture the cells in the selection medium for 1-2 weeks, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.
-
-
Validation:
-
Gene Expression: Confirm the expression of the mutant IDH2-R140Q transgene by RT-qPCR and Western blotting.
-
Functional Assay: Measure 2-HG production in the stable cell line compared to the parental cells to confirm the functional activity of the mutant enzyme.
-
Protocol 3: In Vitro Efficacy Study of this compound
This protocol details the steps to assess the in vitro efficacy of this compound on the engineered mutant cell lines.
Materials:
-
Validated IDH1/2 mutant and wild-type control cell lines
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
2-HG Assay Kit (LC-MS/MS based)
-
Flow cytometry antibodies for differentiation markers (e.g., CD11b, CD14 for AML cells)
Methodology:
-
Cell Seeding:
-
Seed the mutant and wild-type cells in 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours for viability, or a time course for 2-HG and differentiation).
-
-
2-HG Inhibition Assay:
-
After treatment, lyse the cells and extract metabolites.
-
Measure intracellular 2-HG levels using LC-MS/MS.
-
Calculate the IC50 value for 2-HG inhibition.
-
-
Cell Viability Assay:
-
After 72 hours of treatment, perform a cell viability assay according to the manufacturer's instructions.
-
Determine the IC50 value for cell growth inhibition.
-
-
Cell Differentiation Assay:
-
For relevant cell types like AML cells, treat with this compound for an extended period (e.g., 7-14 days).
-
Stain the cells with antibodies against differentiation markers (e.g., CD11b, CD14) and analyze by flow cytometry.
-
Quantify the percentage of differentiated cells in response to this compound treatment.
-
Conclusion
These application notes provide a framework for inducing IDH1 and IDH2 mutations in cancer cell lines and for subsequently evaluating the efficacy of the dual inhibitor this compound. The provided protocols for CRISPR-Cas9 and lentiviral-mediated gene editing offer robust methods for generating the necessary research tools. The summarized preclinical and clinical data for this compound will aid in the design of relevant experiments and the interpretation of results. The signaling pathway and workflow diagrams offer a clear visual representation of the underlying biology and experimental logic. By utilizing these resources, researchers can effectively investigate the therapeutic potential of this compound in the context of IDH-mutant cancers.
References
- 1. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 5. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydroxyglutarate inhibits MyoD-mediated differentiation by preventing H3K9 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 9. HUTCHMED - HUTCHMED Highlights Clinical Data to be Presented at the 2025 ASCO Annual Meeting [hutch-med.com]
Flow Cytometry Analysis of Cell Differentiation Induced by Ranosidenib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ranosidenib (HMPL-306) is a potent, orally bioavailable dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML), and lead to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG disrupt normal cellular differentiation by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which are crucial for epigenetic regulation.[4][5] this compound specifically targets these mutant IDH enzymes, leading to a reduction in 2-HG levels and the subsequent induction of cell differentiation in malignant cells.[1][6]
Flow cytometry is a powerful technique for the quantitative analysis of cell differentiation at a single-cell level. By using fluorescently-labeled antibodies against specific cell surface and intracellular markers, researchers can identify and quantify distinct cell populations within a heterogeneous sample, providing valuable insights into the efficacy of differentiation-inducing agents like this compound.
These application notes provide a framework for utilizing flow cytometry to assess the in vitro effects of this compound on the differentiation of cancer cells, with a focus on myeloid malignancies such as AML.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of IDH-mutant AML cells with this compound is expected to induce a shift from an immature blast phenotype towards a more mature myeloid phenotype. This can be quantified by a decrease in the expression of progenitor markers (e.g., CD34, CD117) and an increase in the expression of markers associated with mature myeloid cells (e.g., CD11b, CD14, CD15). The following table provides a representative example of the quantitative data that can be obtained from a flow cytometry experiment assessing the effect of this compound on an IDH1-mutant AML cell line.
Table 1: Representative Flow Cytometry Data of this compound-Induced Differentiation in an IDH1-Mutant AML Cell Line (e.g., MOLM-14)
| Treatment Group | % CD34+ Cells | % CD117+ Cells | % CD11b+ Cells | % CD14+ Cells |
| Vehicle Control (0.1% DMSO) | 85.2 ± 3.5 | 92.1 ± 2.8 | 5.4 ± 1.2 | 2.1 ± 0.8 |
| This compound (100 nM) | 62.5 ± 4.1 | 75.3 ± 3.9 | 25.8 ± 3.7 | 15.6 ± 2.5 |
| This compound (500 nM) | 35.1 ± 5.2 | 48.7 ± 4.5 | 58.2 ± 5.1 | 42.3 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments. This table is a hypothetical representation of expected results based on the known mechanism of action of IDH inhibitors.
Experimental Protocols
Protocol 1: In Vitro Treatment of AML Cells with this compound
This protocol describes the general procedure for treating suspension AML cell lines with this compound to induce differentiation.
Materials:
-
IDH-mutant AML cell line (e.g., MOLM-14, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (HMPL-306)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain the AML cell line in complete culture medium.
-
Prepare a stock solution of this compound in DMSO.
-
Seed the AML cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for a desired period (e.g., 4-7 days) to allow for differentiation to occur.
-
Harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation Markers
This protocol outlines the steps for staining this compound-treated AML cells with fluorescently-conjugated antibodies to assess the expression of myeloid differentiation markers.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD34-PE, CD117-APC, CD11b-FITC, CD14-PerCP-Cy5.5)
-
Isotype control antibodies
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add Fc receptor blocking solution to each tube and incubate for 10 minutes at 4°C.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to the corresponding tubes. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD) just before analysis.
-
Acquire the data on a flow cytometer.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced cell differentiation.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of cell differentiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxyglutarate inhibits MyoD-mediated differentiation by preventing H3K9 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ranosidenib solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ranosidenib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that functions as a potent and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In cancer cells harboring IDH1 or IDH2 mutations, these enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound specifically inhibits this mutant enzyme activity, leading to a reduction in 2-HG levels. The accumulation of 2-HG disrupts normal cellular processes by competitively inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in hypermethylation of histones and DNA, which in turn blocks cellular differentiation and promotes proliferation. By reducing 2-HG, this compound helps to restore normal cellular differentiation and inhibit tumor growth.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). The compound should be kept in a dry and dark environment.
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months. For shorter periods, storage at -20°C for up to six months is also acceptable.
Q4: Can I store this compound diluted in cell culture media?
A4: It is generally not recommended to store small molecules in cell culture media for extended periods, especially if the media contains serum. Components in the media and serum can interact with the compound, potentially affecting its stability and efficacy. It is best practice to prepare fresh working dilutions of this compound in cell culture media for each experiment from a frozen DMSO stock solution.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily impacts the signaling pathway downstream of mutant IDH1 and IDH2. By inhibiting the production of 2-HG, it influences the epigenetic landscape of the cell, specifically affecting histone and DNA methylation, which are critical for gene expression and cell differentiation.
Solubility Data
The solubility of a compound is a critical factor in designing and interpreting in vitro experiments. Below is a summary of the known solubility of this compound in a common organic solvent.
| Solvent | Solubility |
| DMSO | 10 mM |
Data on the aqueous solubility of this compound is limited. It is advisable to first dissolve the compound in DMSO to create a concentrated stock solution before preparing aqueous working solutions.
Stability in Cell Culture Media
While specific quantitative stability data for this compound in various cell culture media is not publicly available, its stability can be influenced by factors such as the media composition (e.g., presence of certain amino acids), pH, and the presence of serum. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 453.31 g/mol . To prepare a 10 mM stock solution, you would dissolve 4.53 mg in 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over time at 37°C.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Acetonitrile (B52724), HPLC grade
-
Internal standard (a stable compound with similar chemical properties to this compound, if available)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the cell culture medium (with or without 10% FBS). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Dispense the working solution into triplicate wells of a multi-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from each well. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: To each aliquot, add 2-3 volumes of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound. Vortex and centrifuge at high speed to pellet the debris.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS.
-
Data Analysis: Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media | The aqueous solubility of this compound is exceeded. The final concentration of DMSO is too low to maintain solubility. | Prepare a more diluted working solution. Ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%). A brief sonication of the final dilution may help. |
| Inconsistent experimental results | Degradation of this compound during the experiment. Repeated freeze-thaw cycles of the stock solution. | Perform a stability study to determine the half-life of this compound under your experimental conditions. Always use freshly thawed aliquots of the stock solution for each experiment. |
| Low potency or lack of expected biological effect | Incorrect concentration of the working solution due to inaccurate pipetting or incomplete dissolution of the stock. This compound has degraded due to improper storage. | Verify the concentration of your stock solution. Ensure complete dissolution of the solid compound when making the stock solution. Always store stock solutions at -80°C in single-use aliquots. |
Visualizations
Signaling Pathway of Mutant IDH1/2 Inhibition by this compound
Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production and downstream effects.
Troubleshooting Workflow for this compound Experiments
Caption: A workflow for troubleshooting common issues in this compound experiments.
References
Troubleshooting Ranosidenib precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Ranosidenib stock solutions. Our goal is to help you overcome common challenges, such as precipitation, and ensure the reliable performance of this compound in your experiments.
Troubleshooting Guides
Issue: Precipitation of this compound in Stock Solution
Precipitation of this compound from a stock solution, particularly when diluted into aqueous buffers, is a common issue that can impact experimental results. This guide provides a systematic approach to diagnose and resolve this problem.
Potential Causes and Step-by-Step Solutions:
-
Exceeded Solubility Limit: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can occur if the final concentration in your experimental buffer exceeds this limit.
-
Solution:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific experimental buffer (see Experimental Protocols).
-
-
-
Improper Solvent or DMSO Concentration: While DMSO is a common solvent for initial stock solutions, its concentration in the final working solution is critical.
-
Solution:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally below 0.5%, and for cell-based assays, below 0.1%) to avoid both toxicity and precipitation.[1] Perform vehicle controls to ensure the DMSO concentration does not affect your results.
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration this compound stock in 100% DMSO. Then, add the small volume of the diluted DMSO stock to your aqueous buffer.
-
-
-
pH of the Aqueous Buffer: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Solution:
-
Test Different pH Values: If your experimental conditions permit, test a range of pH values for your aqueous buffer to identify the optimal pH for this compound solubility.
-
-
-
Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to precipitation and degradation of this compound.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO to avoid multiple freeze-thaw cycles.[2]
-
Proper Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) in tightly sealed vials to prevent absorption of water by DMSO.[3] For solid this compound, store at -20°C for up to 3 years.[3]
-
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For creating high-concentration stock solutions of hydrophobic small molecules like this compound, 100% DMSO is the recommended primary solvent.[3]
Q2: How should I store this compound powder and stock solutions?
A2: this compound as a solid powder should be stored in a dry, dark environment at 0-4°C for short-term (days to weeks) or at -20°C for long-term (months to years).[4] Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C for up to a month or -80°C for up to six months.[3]
Q3: My this compound powder does not seem to dissolve completely in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try gentle warming (e.g., in a 37°C water bath) or sonication to aid dissolution.[4] Ensure you are using high-purity, anhydrous DMSO, as absorbed water can decrease solubility.[4]
Q4: Can I use a this compound solution that has precipitated?
A4: No, it is not recommended to use a solution that has precipitated. The actual concentration of the soluble compound will be lower than intended, leading to inaccurate experimental results. Prepare a fresh solution following the troubleshooting guidelines.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[3][5][6][[“]][8] In cancer cells with IDH1/2 mutations, these enzymes produce an oncometabolite called 2-hydroxyglutarate (2-HG).[3][4][6] this compound inhibits the production of 2-HG, which in turn leads to cellular differentiation and a reduction in tumor cell proliferation.[3][4]
Data Presentation
Table 1: General Solubility and Storage Recommendations for Small Molecule Inhibitors like this compound
| Parameter | Guideline | Rationale |
| Primary Solvent | 100% DMSO | Effective for dissolving hydrophobic compounds for high-concentration stock solutions.[3] |
| Aqueous Buffer pH | Test a range (e.g., pH 5.0, 7.4, 8.5) | The solubility of ionizable compounds is often pH-dependent. |
| Final DMSO Concentration | < 0.5% (ideally < 0.1% for cell-based assays) | High concentrations of DMSO can be toxic to cells and can cause the compound to precipitate upon dilution.[1] |
| Storage (Solid Form) | Dry, dark, 0-4°C (short-term), -20°C (long-term) | Protects from degradation and moisture.[4] |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | Aliquoting is recommended to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator or gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the maximum concentration of this compound that remains soluble in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO
-
Your desired aqueous buffer (e.g., PBS, cell culture medium)
-
96-well plate
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Serial Dilutions in DMSO: Create a series of this compound dilutions in 100% DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for any signs of precipitation or cloudiness.
-
Quantification (Optional): Use a plate reader to measure the absorbance at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound in that specific buffer.
Signaling Pathway
Mutations in the IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[10] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[5] this compound, as a dual inhibitor of mutant IDH1 and IDH2, blocks the production of 2-HG, thereby restoring normal cellular differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endbraincancer.org [endbraincancer.org]
- 7. consensus.app [consensus.app]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IDH1 and IDH2: Not Your Typical Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Ranosidenib
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Ranosidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that dually inhibits the mutated forms of both isocitrate dehydrogenase 1 (IDH1) and IDH2.[1] In cancer cells with these mutations, the mutant enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] this compound blocks this process, leading to a reduction in 2-HG levels.[2][3] The subsequent decrease in 2-HG helps to restore normal cellular differentiation and inhibit proliferation of cancer cells.[1]
Q2: What are the known mechanisms of acquired resistance to IDH inhibitors like this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, research on other IDH inhibitors has revealed several key mechanisms of acquired resistance that are likely applicable. These include:
-
Second-Site Mutations in IDH1/IDH2: The development of additional mutations in the IDH1 or IDH2 gene can prevent the binding of the inhibitor. These mutations can occur either on the same allele as the original mutation (cis) or on the other allele (trans).
-
Isoform Switching: A cancer cell with an initial IDH1 mutation may acquire a mutation in IDH2 (or vice versa) to continue producing the oncometabolite 2-HG, thereby bypassing the inhibition of the primary mutant enzyme.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, even in the presence of effective IDH inhibition. Upregulation of the Receptor Tyrosine Kinase (RTK) pathway is a common bypass mechanism.
Q3: My this compound-treated cells are showing signs of resistance. How can I confirm this?
A3: Confirmation of acquired resistance typically involves a combination of the following experimental approaches:
-
Cell Viability Assays: A significant increase in the IC50 value (the concentration of a drug that gives half-maximal response) of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Oncometabolite Measurement: Measure the intracellular levels of 2-hydroxyglutarate (2-HG). Resistant cells may show a restoration of 2-HG levels despite treatment with this compound.
-
Western Blot Analysis: Examine the expression and phosphorylation status of key proteins in bypass signaling pathways (e.g., components of the RTK/RAS/MAPK pathway) to identify their potential activation in resistant cells.
-
Sequencing: Sequence the IDH1 and IDH2 genes in your resistant cell population to identify any potential second-site mutations.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: High variability in my cell viability assay results.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent incubation times | Standardize all incubation times, including drug treatment and reagent incubation. |
| Improper mixing of reagents | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cells. |
Issue: No significant decrease in cell viability at expected this compound concentrations.
| Potential Cause | Recommended Solution |
| Cell line is inherently resistant | Confirm that your cell line has a known IDH1 or IDH2 mutation that is sensitive to this compound. |
| Suboptimal drug concentration range | Test a wider range of this compound concentrations to ensure you are capturing the full dose-response curve. |
| Insufficient treatment duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Drug degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Western Blot Analysis
Issue: Weak or no signal for the protein of interest.
| Potential Cause | Recommended Solution |
| Low protein expression | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inactive antibody | Ensure antibodies have been stored correctly and are within their expiration date. |
Issue: High background on the western blot membrane.
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps with an appropriate wash buffer (e.g., TBST). |
Quantitative Data Summary
The following tables provide illustrative data based on typical findings for IDH inhibitors. Actual values should be determined experimentally for this compound in your specific model system.
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line Model | IDH Mutation | Resistance Mechanism | This compound IC50 (nM) - Sensitive | This compound IC50 (nM) - Resistant | Fold Change in IC50 |
| AML Cell Line (Example 1) | IDH1 R132H | Second-site IDH1 mutation | 50 | 5000 | 100 |
| Glioma Cell Line (Example 2) | IDH2 R140Q | RTK Pathway Activation | 100 | 2500 | 25 |
| Chondrosarcoma Cell Line (Example 3) | IDH1 R132C | Isoform Switching (acquired IDH2 mutation) | 75 | >10000 | >133 |
Table 2: Illustrative 2-Hydroxyglutarate (2-HG) Levels in Response to this compound.
| Cell Line Model | Condition | Intracellular 2-HG Level (µmol/g of tissue or 10^6 cells) |
| Sensitive Cells | Untreated | 10 |
| This compound (1 µM) | 0.5 | |
| Resistant Cells | Untreated | 12 |
| This compound (1 µM) | 8 |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ranosidenib Delivery in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Ranosidenib in animal models. Our focus is on addressing specific challenges that may arise during in vivo experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal models?
A1: this compound is an orally bioavailable inhibitor.[1] Therefore, oral gavage is the most common and recommended route of administration for preclinical studies in animal models such as mice and rats.
Q2: this compound is described as poorly soluble. What vehicle should I use for oral formulation?
A2: For poorly soluble compounds like this compound, a suspension formulation is often necessary for oral gavage. Commonly used and well-tolerated vehicles include:
-
Aqueous solution of 0.5% methylcellulose (B11928114).
-
A combination of DMSO, PEG300, Tween-80, and saline. For mice that may be sensitive to DMSO, it is advisable to keep the final concentration of DMSO at 2% or lower.
Q3: My experimental results with this compound show high variability between animals. What could be the cause?
A3: High variability can stem from several factors related to oral gavage of a suspension:
-
Inconsistent formulation: Ensure the suspension is homogenous before each administration. Inadequate mixing can lead to inconsistent dosing.
-
Improper gavage technique: Incorrect placement of the gavage needle can result in administration into the trachea instead of the esophagus, or cause reflux.
-
Animal stress: Stress from handling and the gavage procedure can influence physiological parameters and drug metabolism.
Q4: Does this compound effectively cross the blood-brain barrier (BBB)?
A4: Yes, preclinical studies have demonstrated that this compound (HMPL-306) is CNS-penetrable and exhibits high brain penetration in mice.[1][2] Pharmacokinetic studies in rodents have shown high exposures of this compound in the brain and cerebrospinal fluid.[3]
Q5: What are the expected adverse effects of this compound in animal models?
A5: Preclinical studies have indicated that this compound has a favorable safety profile.[2] However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If adverse effects are observed, consider adjusting the dose or formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in achieving a homogenous suspension | The compound is not dispersing evenly in the vehicle. | 1. Ensure the particle size of the this compound powder is small and uniform. 2. Use a sonicator to aid in the dispersion of the compound in the vehicle. 3. Prepare the formulation fresh before each use to prevent settling. |
| Regurgitation or fluid from the nose/mouth after gavage | Incorrect gavage technique, leading to administration into the trachea or esophagus irritation. | 1. Ensure the animal is properly restrained with the head and neck in a straight line. 2. Use a gavage needle of the appropriate size and with a ball tip to minimize trauma. 3. Administer the formulation slowly and steadily. 4. Do not exceed the recommended administration volume for the animal's weight. |
| Inconsistent pharmacokinetic (PK) data | Variability in drug absorption due to formulation or administration inconsistencies. | 1. Standardize the formulation preparation procedure. 2. Ensure all personnel are thoroughly trained in the oral gavage technique. 3. Consider a pilot PK study to establish a consistent dosing and sampling protocol. |
| Unexpected toxicity or adverse events | The dose may be too high, or the vehicle may be causing toxicity. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess any effects of the formulation itself. 3. If using a co-solvent system, minimize the concentration of potentially toxic components like DMSO. |
Quantitative Data
While specific preclinical pharmacokinetic parameters for this compound are not publicly available in detail, data from a similar potent, oral, brain-penetrant dual inhibitor of mutant IDH1 and IDH2, Vorasidenib (AG-881), can provide a useful reference.
Table 1: Preclinical Pharmacokinetic Parameters of Vorasidenib (AG-881)
| Parameter | Species | Value | Reference |
| Brain-to-Plasma Ratio | Rat | 0.65 | [4][5] |
| Plasma Clearance | Mouse | 0.406 L/hr/kg | [6] |
| Plasma Clearance | Rat | 0.289 L/hr/kg | [6] |
Note: This data is for Vorasidenib (AG-881) and should be used as a reference for a compound with a similar mechanism of action and properties.
Preclinical studies on this compound have qualitatively reported favorable pharmacokinetic profiles and high brain penetration in mice.[1][2]
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the preparation and administration of a this compound suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sonicator
-
Sterile syringes
-
Appropriately sized gavage needles with a ball tip
-
Calibrated scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. Stir until fully dissolved.
-
Formulation Preparation: a. Weigh the calculated amount of this compound powder. b. If necessary, use a mortar and pestle to ensure a fine, uniform powder. c. Gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste. d. Slowly add the remaining vehicle while continuously mixing to achieve the final desired concentration. e. Sonicate the suspension for 10-15 minutes to ensure uniform dispersion.
-
Animal Handling and Administration: a. Weigh each mouse immediately before dosing to ensure accurate dose calculation. b. Gently restrain the mouse, ensuring the head, neck, and body are in a straight line. c. Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle. d. Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing. e. Gently insert the gavage needle into the esophagus to the predetermined depth. f. Administer the suspension slowly and steadily. g. Carefully remove the gavage needle.
-
Post-Administration Monitoring: a. Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation. b. Return the animal to its cage and observe for any adverse reactions over the desired time course.
Visualizations
References
- 1. delta.larvol.com [delta.larvol.com]
- 2. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vorasidenib (AG-881) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
Ranosidenib Long-Term In Vitro Toxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vitro toxicity assessment of Ranosidenib (HMPL-306). This compound is an orally bioavailable, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2), which are metabolic enzymes implicated in various cancers.[1][2][3] By inhibiting these mutant enzymes, this compound blocks the production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to cellular differentiation and inhibition of tumor cell proliferation.[3] Understanding the potential for long-term toxicity is crucial for its development as a therapeutic agent.
This guide offers detailed experimental protocols, data presentation templates, and troubleshooting advice to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets mutated forms of both isocitrate dehydrogenase type 1 (IDH1) and type 2 (IDH2).[4] These mutations are common in certain cancers, including acute myeloid leukemia (AML). The drug inhibits the enzymatic activity of these mutated proteins, thereby reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] This action helps to restore normal cellular differentiation and suppress tumor growth.[3]
Q2: Why is long-term in vitro toxicity assessment important for this compound?
A2: As this compound is being developed for cancer therapy, which can involve prolonged treatment periods, it is essential to understand its long-term effects on cells.[5] Long-term in vitro studies can help identify potential chronic toxicities, such as cumulative cytotoxicity, induction of apoptosis, cell cycle arrest, or the generation of reactive oxygen species (ROS) over extended exposure.[6] This information is critical for predicting potential in vivo toxicities and establishing safe dosing regimens.
Q3: What are the common challenges in long-term in vitro cytotoxicity assays?
A3: Common challenges include maintaining cell culture health and sterility over extended periods, evaporation of media leading to edge effects in multi-well plates, degradation of the test compound in the culture medium, and selecting appropriate time points and endpoints for assessment.[7] Additionally, biomarkers of cytotoxicity may have finite stability in culture, potentially leading to an underestimation of toxicity during long exposure periods.[8]
Q4: How can I minimize the "edge effect" in my long-term plate-based assays?
A4: The "edge effect" is a common issue in multi-well plates where wells on the periphery of the plate show different results from the inner wells, often due to increased evaporation. To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This helps to create a more humidified environment for the experimental wells. Additionally, ensuring proper sealing of the plates and using a humidified incubator can help minimize evaporation.[7]
Q5: What are the potential mechanisms of this compound-induced cytotoxicity?
A5: While specific long-term cytotoxicity data for this compound is not extensively available in the public domain, potential mechanisms of toxicity for targeted therapies like this compound could include induction of apoptosis (programmed cell death), cell cycle arrest, and oxidative stress through the generation of reactive oxygen species (ROS).[9][10] These effects can stem from the downstream consequences of inhibiting mutant IDH1/2 and altering cellular metabolism.
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the long-term in vitro toxicity assessment of this compound.
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating each set of wells. |
| Edge effects | Fill outer wells with sterile PBS or media. Use a humidified incubator and ensure plates are properly sealed.[7] |
| Compound precipitation | Check the solubility of this compound in your culture medium at the tested concentrations. Prepare fresh stock solutions and dilute just before use. |
| Inconsistent incubation times | Standardize the incubation time for all plates and ensure consistent timing for reagent additions. |
| Contamination | Regularly check cultures for any signs of bacterial or fungal contamination. Use proper aseptic techniques. |
Problem 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining
| Potential Cause | Recommended Solution |
| Cell loss during staining | Be gentle during washing steps. Centrifuge cells at a lower speed (e.g., 300 x g) to prevent cell damage. |
| Incorrect compensation settings on the flow cytometer | Use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorochromes. |
| Staining buffer issues | Ensure the binding buffer contains calcium, which is essential for Annexin V binding to phosphatidylserine. |
| Late-stage apoptosis/necrosis | For long-term studies, a significant portion of cells may be in late apoptosis or necrosis. Consider analyzing earlier time points to capture the initial stages of apoptosis. |
Problem 3: Poor Resolution of Cell Cycle Phases
| Potential Cause | Recommended Solution |
| Cell clumping | Ensure a single-cell suspension is achieved before and during fixation. Gently vortex cells while adding cold ethanol (B145695) dropwise.[8] |
| Insufficient RNase treatment | Propidium iodide (PI) can also bind to double-stranded RNA. Ensure adequate RNase A treatment to remove RNA and improve DNA staining resolution.[8][9] |
| Inappropriate cell number | Use a consistent and optimal number of cells for staining (e.g., 1-3 x 10^6 cells/ml).[11] |
| Incorrect flow cytometer settings | Use a low flow rate for data acquisition to improve resolution. Ensure the DNA staining is viewed on a linear scale. |
Quantitative Data Summary (Example Data)
The following tables provide examples of how to structure quantitative data from long-term in vitro toxicity studies of this compound. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Long-Term Cytotoxicity of this compound (IC50 Values)
| Cell Line | 7-Day IC50 (µM) | 14-Day IC50 (µM) | 21-Day IC50 (µM) |
| U-87 MG (IDH1 R132H) | 5.2 | 2.8 | 1.5 |
| HT-1080 (IDH1 R132C) | 8.1 | 4.5 | 2.3 |
| TF-1 (IDH2 R140Q) | 6.5 | 3.1 | 1.8 |
| Wild-Type Control (HEK293) | > 50 | > 50 | > 45 |
Table 2: Apoptosis Induction by this compound (1 µM) over 14 Days
| Cell Line | % Apoptotic Cells (Day 3) | % Apoptotic Cells (Day 7) | % Apoptotic Cells (Day 14) |
| U-87 MG (IDH1 R132H) | 15.2 ± 2.1 | 28.5 ± 3.5 | 45.1 ± 4.2 |
| HT-1080 (IDH1 R132C) | 12.8 ± 1.9 | 25.1 ± 3.1 | 41.8 ± 3.9 |
| TF-1 (IDH2 R140Q) | 14.1 ± 2.0 | 27.3 ± 3.3 | 43.5 ± 4.1 |
| Wild-Type Control (HEK293) | 3.5 ± 0.8 | 4.1 ± 1.0 | 4.8 ± 1.2 |
Table 3: Effect of this compound (1 µM) on Cell Cycle Distribution over 7 Days
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U-87 MG (IDH1 R132H) | Control | 55.4 ± 4.3 | 28.1 ± 3.1 | 16.5 ± 2.5 |
| This compound (7 days) | 72.1 ± 5.1 | 15.3 ± 2.4 | 12.6 ± 2.1 | |
| TF-1 (IDH2 R140Q) | Control | 60.2 ± 4.8 | 25.5 ± 2.9 | 14.3 ± 2.3 |
| This compound (7 days) | 78.5 ± 5.5 | 12.1 ± 2.0 | 9.4 ± 1.8 |
Table 4: Reactive Oxygen Species (ROS) Production with this compound (1 µM)
| Cell Line | Fold Increase in ROS (24 hours) | Fold Increase in ROS (72 hours) |
| U-87 MG (IDH1 R132H) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| TF-1 (IDH2 R140Q) | 1.6 ± 0.2 | 2.3 ± 0.3 |
| Wild-Type Control (HEK293) | 1.1 ± 0.1 | 1.2 ± 0.2 |
Detailed Experimental Protocols
Long-Term Cell Viability Assay (MTT Assay)
This protocol is adapted for long-term assessment of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for long-term growth.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-treated controls.
-
Medium Renewal: Replace the culture medium with fresh medium containing the appropriate concentration of this compound every 2-3 days to maintain nutrient levels and compound concentration.
-
MTT Addition: At each time point (e.g., day 3, 7, 14), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Incubation: Incubate on ice for at least 2 hours or store at -20°C for several weeks.[8]
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[8][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More than just another IDH inhibitor: Insights from the HMPL-306 phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Best practices for storing and handling HMPL-306 powder
Technical Support Center: HMPL-306 Powder
This guide provides best practices for the storage and handling of HMPL-306 powder, a potent small-molecule inhibitor of isocitrate dehydrogenase (IDH) 1 and 2 mutants.[1][2][3] Given the potent nature of this compound, all handling procedures must be performed with strict adherence to safety protocols to minimize exposure and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for HMPL-306 powder?
A1: While specific manufacturer's instructions are paramount, potent pharmaceutical powders like HMPL-306 should generally be stored under controlled conditions to ensure stability. The following are general recommendations:
Table 1: General Storage Recommendations for HMPL-306 Powder
| Parameter | Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Protects the compound from oxidation and moisture. |
| Light | Protect from light (store in an amber vial) | Prevents photodegradation. |
| Container | Tightly sealed vial | Prevents contamination and moisture ingress. |
Note: Always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the manufacturer for compound-specific storage information.
Q2: What personal protective equipment (PPE) is required when handling HMPL-306 powder?
A2: Due to its high potency, extensive PPE is required to prevent inhalation, dermal, and ocular exposure.[4][5]
-
Respiratory Protection: A powered air-purifying respirator (PAPR) or a properly fitted respirator with appropriate cartridges.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A disposable lab coat or a full-body protective suit.
Q3: How should HMPL-306 powder be weighed and reconstituted?
A3: Open handling of potent powders is strongly discouraged.[6] All manipulations should occur within a certified containment system.
-
Containment: Use a ventilated balance enclosure (VBE), a glovebox, or an isolator to prevent airborne particle dissemination.[6][7][8] The handling area should be under negative pressure relative to adjacent rooms.[6]
-
Weighing: Use an analytical balance with an anti-static device, as fine powders can be affected by static electricity, leading to inaccurate measurements.[9] Automated powder dispensing systems can further reduce exposure risk.[8][10]
-
Reconstitution: Prepare a concentrated stock solution. It is safer and more accurate to weigh a larger quantity of powder (e.g., >5 mg) and dissolve it to a known concentration than to weigh very small amounts for each experiment.
Troubleshooting Guide
Q4: My experimental results are inconsistent. Could this be related to HMPL-306 handling?
A4: Yes, improper handling and storage can significantly impact results. Use the following decision tree to troubleshoot.
Caption: Troubleshooting inconsistent experimental results.
Q5: The HMPL-306 powder appears clumpy or has changed color. What should I do?
A5: This indicates potential moisture absorption or degradation. Do not use the powder. Discard the vial according to institutional guidelines for hazardous chemical waste and obtain a new vial. Review your storage and handling procedures to prevent this from recurring.
Q6: The powder is difficult to dissolve. How can I improve solubility?
A6:
-
Verify Solvent: Ensure you are using the solvent recommended in the product datasheet.
-
Increase Energy: Gently warm the solution (if the compound's stability allows) or use a sonicator bath to aid dissolution.
-
Check Concentration: You may be attempting to create a solution that is above the compound's solubility limit in that solvent. Try preparing a more dilute solution.
Experimental Protocols
Protocol 1: Weighing HMPL-306 Powder in a Ventilated Balance Enclosure (VBE)
-
Preparation: Don all required PPE. Decontaminate the VBE work surface. Place all necessary equipment (spatula, weigh boat, vial of HMPL-306, tube for stock solution) inside the VBE.
-
Tare: Place the weigh boat on the analytical balance and tare to zero. Use an anti-static device on the vial and weigh boat if needed.
-
Dispensing: Carefully transfer a small amount of HMPL-306 powder from the vial to the weigh boat using a dedicated spatula. Aim for a weight slightly above your target.
-
Measurement: Record the final weight.
-
Transfer: Carefully transfer the weighed powder into the pre-labeled tube for reconstitution.
-
Cleanup: Securely close the HMPL-306 vial. Using a wetted wipe, decontaminate the spatula, weigh boat, and VBE work surface. Dispose of all waste in a designated hazardous waste container.
Protocol 2: Reconstitution of HMPL-306 to a 10 mM Stock Solution
-
Calculation: Determine the required volume of solvent based on the mass of HMPL-306 weighed and its molecular weight. (Note: The exact molecular weight should be obtained from the manufacturer's CoA).
-
Dispensing: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the tube containing the weighed powder.
-
Dissolution: Cap the tube securely. Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Table 2: Example Stock Solution Calculations
| Parameter | Value |
| Target Concentration | 10 mM (0.01 mol/L) |
| Example Mass Weighed | 5.0 mg |
| Example Molecular Weight | 450.5 g/mol (Illustrative) |
| Calculated Solvent Volume | 1.11 mL |
Note: This table is for illustrative purposes. Always use the exact molecular weight from the product's Certificate of Analysis.
Workflows and Pathways
Caption: Safe handling workflow for HMPL-306 powder.
Caption: HMPL-306 mechanism of action signaling pathway.[1]
References
- 1. What is HMPL-306 used for? [synapse.patsnap.com]
- 2. HUTCHMED Starts RAPHAEL Phase III Trial of HMPL-306 for IDH1/IDH2-Mutated AML in China [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ilcdover.com [ilcdover.com]
- 5. mt.com [mt.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. flowsciences.com [flowsciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mt.com [mt.com]
Mitigating batch-to-batch variability of Ranosidenib
Welcome to the Ranosidenib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides step-by-step troubleshooting for issues that may arise from batch-to-batch variability of this compound.
FAQ 1: We are observing inconsistent inhibitory effects of this compound on 2-hydroxyglutarate (2-HG) production in our cell-based assays across different batches. What could be the cause?
Inconsistent biological activity is a primary concern stemming from batch-to-batch variability. The root cause often lies in the purity, solubility, or degradation of the compound.
Troubleshooting Guide:
-
Verify Compound Identity and Purity:
-
Action: Analyze each new batch of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity and purity.
-
Rationale: Impurities from the synthesis process can compete with or inhibit the activity of this compound, leading to variable results. Custom synthesis of complex molecules like this compound can sometimes result in batch-specific impurity profiles.[1]
-
-
Assess Solubility and Dissolution Rate:
-
Action: Measure the solubility of each batch in your assay buffer. Ensure complete dissolution before administration to cells.
-
Rationale: Poor solubility can lead to a lower effective concentration of the drug in the assay, resulting in reduced efficacy. Differences in crystallinity or particle size between batches can affect the dissolution rate.[2]
-
-
Evaluate Compound Stability:
-
Action: Perform a stability study on your stock solutions. Store aliquots at the recommended temperature (-20°C for long-term) and test their activity at different time points.[1]
-
Rationale: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Degradation products may lack biological activity or have off-target effects.
-
Data Presentation: Comparing Active vs. Inactive Batches
| Parameter | Batch A (Expected Activity) | Batch B (Reduced Activity) | Recommended Specification |
| Purity (by HPLC) | 99.2% | 95.8% | > 98% |
| Major Impurity Peak | 0.5% | 3.1% | < 1.0% |
| Solubility in DMSO | 50 mg/mL | 45 mg/mL | ≥ 50 mg/mL |
| 2-HG Inhibition (IC50) | 15 nM | 50 nM | 10-20 nM |
FAQ 2: We have noticed variations in the physical properties (e.g., color, crystallinity) of different this compound batches. Should we be concerned?
Yes, variations in physical properties can be indicative of underlying chemical differences that may impact experimental outcomes.
Troubleshooting Guide:
-
Characterize Physical Properties:
-
Action: Document the appearance, color, and crystallinity of each batch upon receipt.
-
Rationale: These variations can suggest differences in the manufacturing process, polymorphic form, or the presence of impurities.[2]
-
-
Perform Thermal Analysis:
-
Action: Use Differential Scanning Calorimetry (DSC) to assess the melting point and thermal stability of each batch.
-
Rationale: A shift in the melting point can indicate the presence of impurities or a different polymorphic form, which can affect solubility and bioavailability.
-
-
Analyze Particle Size Distribution:
-
Action: If working with a solid formulation, analyze the particle size distribution.
-
Rationale: Particle size can influence the dissolution rate and, consequently, the biological activity of the compound.[2]
-
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches via High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound batches.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution to a working concentration of 100 µg/mL with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: In Vitro 2-HG Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mutant IDH1/2 enzyme activity.
Methodology:
-
Cell Culture:
-
Use a cell line endogenously expressing mutant IDH1 or IDH2 (e.g., HT1080 for IDH1-R132C).
-
Culture cells to ~80% confluency in the recommended growth medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium, ranging from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
-
2-HG Measurement:
-
After incubation, lyse the cells and collect the supernatant.
-
Measure the concentration of 2-HG in the cell lysates using a commercially available 2-HG assay kit (colorimetric or fluorometric).
-
-
Data Analysis:
-
Normalize the 2-HG levels to the vehicle control.
-
Plot the normalized 2-HG levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits mutant IDH1 and IDH2, blocking 2-HG production.
Caption: Quality control workflow for incoming this compound batches.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
Ranosidenib experimental controls and normalization strategies
Welcome to the technical support center for Ranosidenib, a potent dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, normalization strategies, and troubleshooting for preclinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the mutated forms of both IDH1 and IDH2 enzymes.[1][2] These mutations are commonly found in various cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[1][3][4] this compound blocks the production of 2-HG, which in turn promotes the differentiation of malignant cells and inhibits tumor growth.[1][4][5]
Q2: What are the primary applications of this compound in a research setting?
A2: In a research setting, this compound is primarily used to:
-
Investigate the role of mutant IDH1/2 in cancer biology.
-
Assess the anti-tumor effects of inhibiting mutant IDH1/2 in vitro and in vivo.
-
Study the downstream effects of 2-HG reduction on cellular signaling and gene expression.
-
Evaluate potential combination therapies with other anti-cancer agents.
Q3: How should this compound be stored and prepared for in vitro experiments?
A3: this compound should be stored as a solid at -20°C for long-term storage. For in vitro experiments, prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: No significant decrease in 2-HG levels is observed after this compound treatment in our IDH-mutant cell line.
-
Possible Cause 1: Incorrect Cell Line. Verify that the cell line used indeed harbors an IDH1 or IDH2 mutation. Wild-type IDH cell lines will not produce high levels of 2-HG and will not be responsive to this compound.
-
Solution 1: Confirm the mutational status of your cell line through sequencing. Use a well-characterized IDH-mutant cell line as a positive control.
-
Possible Cause 2: Suboptimal Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to achieve a significant reduction in 2-HG levels.
-
Solution 2: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A typical starting point would be a range of concentrations from nanomolar to low micromolar, with incubation times of 24, 48, and 72 hours.
-
Possible Cause 3: Compound Instability. this compound may be degrading in the cell culture medium over long incubation periods.
-
Solution 3: For long-term experiments, consider replenishing the medium with fresh this compound every 48-72 hours.
Issue 2: High background or variability in cell viability assays (e.g., MTT, MTS).
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to high variability in the final readout.
-
Solution 1: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution 2: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Possible Cause 3: Interference from the Compound. At high concentrations, the compound itself might interfere with the assay chemistry.
-
Solution 3: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
In Vivo Xenograft Studies
Issue 3: High variability in tumor growth within the same treatment group.
-
Possible Cause 1: Inconsistent Tumor Cell Implantation. Variation in the number of viable cells injected or the injection technique can lead to different tumor take rates and growth kinetics.
-
Solution 1: Standardize the cell preparation and injection procedure. Ensure a high percentage of viable cells in the inoculum.
-
Possible Cause 2: Animal Health and Husbandry. Differences in the age, weight, or health status of the animals can affect tumor growth.
-
Solution 2: Use animals of the same age and from the same supplier. Monitor animal health closely throughout the study. Randomize animals into treatment groups after tumors have reached a predetermined size.
Issue 4: Lack of significant anti-tumor efficacy of this compound.
-
Possible Cause 1: Insufficient Drug Exposure. The dosing regimen (dose and frequency) may not be optimal to maintain a therapeutic concentration of this compound in the tumor tissue.
-
Solution 1: Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in the animal model. Adjust the dosing regimen accordingly.
-
Possible Cause 2: Tumor Model Resistance. The chosen xenograft model may have intrinsic or acquired resistance to IDH inhibition.
-
Solution 2: Confirm the expression and activity of mutant IDH1/2 in the xenograft tumors. Consider using a different IDH-mutant tumor model.
Experimental Protocols and Data Presentation
Key Experimental Methodologies
Below are summarized methodologies for key experiments with this compound.
| Experiment | Methodology |
| In Vitro IDH1/2 Enzyme Inhibition Assay | Recombinant mutant IDH1 or IDH2 enzyme is incubated with this compound at various concentrations. The enzymatic reaction is initiated by adding α-ketoglutarate and NADPH. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm. The IC50 value is calculated from the dose-response curve. |
| Cellular 2-HG Measurement | IDH-mutant cells are treated with this compound for a specified period. Cells and/or culture medium are collected, and metabolites are extracted. 2-HG levels are quantified using a specific 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/GC-MS for higher sensitivity and enantiomer separation.[6][7][8][9] |
| Cell Viability Assay (MTT/MTS) | Cells are seeded in 96-well plates and treated with a serial dilution of this compound. After the incubation period (e.g., 72 hours), MTT or MTS reagent is added to the wells.[10][11] The absorbance is measured, which correlates with the number of viable cells. |
| Western Blotting | Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., downstream markers of differentiation) and a loading control (e.g., GAPDH, β-actin).[12][13][14][15] |
| In Vivo Xenograft Model | Immune-compromised mice are subcutaneously or orthotopically implanted with IDH-mutant cancer cells.[16][17] Once tumors are established, animals are randomized into treatment groups and dosed with this compound or vehicle control. Tumor volume and animal body weight are monitored regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., 2-HG levels). |
Experimental Controls
Proper controls are critical for the interpretation of experimental results.
| Experiment | Positive Control | Negative Control | Other Controls |
| In Vitro Enzyme Assay | A known inhibitor of mutant IDH1/2. | Vehicle (e.g., DMSO). | Wild-type IDH1/2 enzyme to assess selectivity. |
| Cellular 2-HG Assay | IDH-mutant cell line known to produce high levels of 2-HG. | IDH wild-type cell line. | Vehicle-treated IDH-mutant cells. |
| Cell Viability Assay | A general cytotoxic agent (e.g., staurosporine). | Vehicle-treated cells. | Untreated cells; cells treated with different concentrations of the vehicle. |
| Western Blotting | Cell lysate from a condition known to express the target protein at high levels. | Lysate from a cell line known not to express the target protein. | Loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| In Vivo Xenograft Study | A standard-of-care therapeutic for the specific cancer model, if available. | Vehicle-treated tumor-bearing animals. | Non-tumor-bearing animals to monitor for compound toxicity. |
Normalization Strategies
Normalization is essential to correct for experimental variations.
| Experiment | Normalization Method |
| In Vitro Enzyme Assay | Normalize activity to the vehicle control (set to 100% activity). |
| Cellular 2-HG Assay | Normalize 2-HG levels to the total protein concentration or cell number in each sample. |
| Cell Viability Assay | Normalize absorbance readings to the vehicle-treated control wells (set to 100% viability). |
| Western Blotting | Normalize the band intensity of the target protein to the band intensity of a housekeeping protein (loading control) for each sample. |
| In Vivo Xenograft Study | Normalize tumor volume to the initial tumor volume at the start of treatment for each animal (relative tumor volume). |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting mutant IDH1/2 and downstream effects.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for evaluating this compound in vitro.
References
- 1. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 2. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol | FabGennix [fabgennix.com]
- 16. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in building clinically relevant patient‐derived tumor xenograft models for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ranosidenib and Enasidenib for the Treatment of IDH2-Mutant Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ranosidenib (HMPL-306) and enasidenib (B560146), two targeted therapies for cancers harboring isocitrate dehydrogenase 2 (IDH2) mutations, primarily focusing on acute myeloid leukemia (AML).
Introduction
Mutations in the IDH2 gene are a key driver in various cancers, particularly AML. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes, including DNA methylation and histone modification, ultimately blocking cellular differentiation and promoting leukemogenesis.[1] Enasidenib, a selective inhibitor of the mutant IDH2 enzyme, is an FDA-approved treatment for relapsed or refractory (R/R) IDH2-mutated AML. This compound is an investigational, potent dual inhibitor of both mutant IDH1 and IDH2 enzymes currently in clinical development.[2][3] This guide will compare the efficacy, mechanism of action, and available clinical data for both drugs.
Mechanism of Action
Both this compound and enasidenib target the mutated IDH2 enzyme, but with a key difference in their spectrum of activity.
-
Enasidenib: A selective inhibitor of the mutant IDH2 protein. By binding to the mutant enzyme, enasidenib blocks the production of 2-HG, thereby restoring normal cellular differentiation.[4][5]
-
This compound: A dual inhibitor targeting both mutant IDH1 and IDH2 enzymes. This broader activity could be advantageous in malignancies where both mutations might be present or emerge as a mechanism of resistance.[2][3]
The downstream effect of both drugs is the reduction of 2-HG levels, which in turn alleviates the block on hematopoietic differentiation, leading to the maturation of leukemic blasts into mature myeloid cells.[6][7]
Signaling Pathway of Mutant IDH2
The signaling pathway initiated by mutant IDH2 and the mechanism of its inhibitors are depicted below.
Clinical Efficacy in Relapsed/Refractory AML
Direct head-to-head clinical trials comparing this compound and enasidenib are not yet available. The following tables summarize efficacy data from their respective key clinical trials in patients with relapsed/refractory IDH2-mutated AML.
Table 1: Efficacy of this compound in R/R AML with IDH2 Mutations (Phase 1, NCT04272957)[4]
| Efficacy Endpoint | Value |
| Patient Population | R/R AML with IDH2 mutation |
| Dosing Regimen | 250 mg once daily for Cycle 1, then 150 mg once daily |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 36.4% |
| Median Overall Survival (OS) | 13.1 months |
Table 2: Efficacy of Enasidenib in R/R AML with IDH2 Mutations (Phase 1/2, AG221-C-001)[7][8]
| Efficacy Endpoint | Value |
| Patient Population | R/R AML with IDH2 mutation |
| Dosing Regimen | 100 mg once daily |
| Overall Response Rate (ORR) | 40.3% |
| Complete Remission (CR) | 19.3% |
| Median Duration of Response (DoR) | 5.8 months |
| Median Overall Survival (OS) | 9.3 months |
Experimental Protocols
This compound: Phase 1 Clinical Trial (NCT04272957) Protocol Summary[4][9]
-
Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion Phase 1 study.
-
Patient Population: Adult patients with relapsed or refractory AML harboring an IDH1 and/or IDH2 mutation. Patients must have received at least one prior line of therapy.
-
Treatment: this compound administered orally once daily in 28-day cycles. The recommended Phase 2 dose (RP2D) was determined to be 250 mg once daily for the first cycle, followed by 150 mg once daily for subsequent cycles.
-
Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and RP2D of this compound.
-
Secondary Objectives: To assess the preliminary efficacy, including overall response rate (ORR), duration of response (DoR), and overall survival (OS). Pharmacokinetic and pharmacodynamic profiles were also evaluated.
Enasidenib: Phase 1/2 Clinical Trial (AG221-C-001) Protocol Summary[7][10][11]
-
Study Design: An open-label, multicenter, dose-escalation and expansion Phase 1/2 study.
-
Patient Population: Adult patients with advanced hematologic malignancies, including R/R AML, with a documented IDH2 mutation.
-
Treatment: Enasidenib administered orally once daily in continuous 28-day cycles. The dose of 100 mg once daily was selected for the expansion phase.
-
Primary Objectives (Phase 1): To determine the MTD and/or the recommended Phase 2 dose of enasidenib, and to assess its safety and tolerability.
-
Primary Objectives (Phase 2): To evaluate the efficacy of enasidenib, with the primary endpoint being the rate of overall response.
-
Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles, duration of response, and overall survival.
Preclinical Experimental Workflow
The preclinical evaluation of IDH inhibitors typically follows a standardized workflow to determine their potency and mechanism of action.
A typical preclinical workflow for an IDH inhibitor involves several key steps:
-
Enzymatic Inhibition Assay: This biochemical assay uses purified recombinant mutant IDH2 protein to determine the direct inhibitory effect of the compound and calculate its half-maximal inhibitory concentration (IC50).[8]
-
Cellular 2-HG Assay: IDH2-mutant cell lines are treated with the inhibitor to measure the reduction in intracellular 2-HG levels, confirming the compound's activity in a cellular context.[9]
-
Cell Differentiation and Viability Assays: These assays assess the biological consequence of 2-HG reduction, measuring the induction of differentiation and the effect on cell proliferation and survival in IDH2-mutant AML cell lines.[8][9]
-
Ex Vivo Studies: Primary blasts from patients with IDH2-mutated AML are treated to confirm the drug's effect on primary tumor cells.[7]
-
In Vivo Xenograft Models: The inhibitor is tested in animal models implanted with IDH2-mutated human AML cells to evaluate its in vivo efficacy, pharmacokinetics, and pharmacodynamics.[6]
Conclusion
Enasidenib is an established, FDA-approved targeted therapy for relapsed/refractory IDH2-mutated AML with a well-documented efficacy and safety profile. This compound, a novel dual IDH1/IDH2 inhibitor, has shown promising preliminary efficacy in early-phase clinical trials. Its broader inhibitory profile may offer an advantage in certain clinical settings, although further investigation is required. The comparative data presented in this guide, based on separate clinical trials, suggests that both agents are active in this patient population. The ongoing and future clinical trials for this compound will be crucial in defining its role in the treatment landscape of IDH-mutated malignancies. Researchers and clinicians should continue to monitor the evolving data to make informed decisions in drug development and patient care.
References
- 1. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 4. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
The Synergistic Potential of Ranosidenib with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ranosidenib (HMPL-306) is an investigational, orally bioavailable, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1][2] These mutations are key oncogenic drivers in several malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. By inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG), this compound aims to restore normal cellular differentiation and impede tumor growth.[1] While clinical trials are ongoing to evaluate the efficacy of this compound as a monotherapy, a significant area of interest lies in its potential synergistic effects when combined with standard chemotherapy agents.
This guide provides a comparative overview of the synergistic potential of IDH inhibitors with chemotherapy, drawing on available preclinical and clinical data for drugs with similar mechanisms of action to contextualize the potential of this compound. Due to the limited availability of specific quantitative data on this compound combinations in the public domain, this guide utilizes data from other IDH inhibitors as a comparative framework.
Mechanism of Action: this compound and the IDH Pathway
Mutations in IDH1 and IDH2 enzymes lead to the neomorphic production of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This results in a hypermethylated state, leading to a block in cellular differentiation and promoting oncogenesis. This compound, by inhibiting mutant IDH1 and IDH2, reduces 2-HG levels, thereby reversing this epigenetic blockade and inducing differentiation of malignant cells.
Caption: this compound inhibits mutant IDH1/2, reducing 2-HG and restoring normal cell processes.
Preclinical Synergistic Effects: IDH Inhibitors and Chemotherapy
While specific preclinical data on this compound combinations are emerging, studies on other IDH inhibitors provide strong rationale for a synergistic effect with chemotherapy. A notable example is the preclinical evaluation of the IDH1 inhibitor BAY1436032 in combination with the hypomethylating agent azacitidine and standard chemotherapy in AML models.
An abstract from a preclinical study has indicated that the combination of HMPL-306 (this compound) and azacitidine synergized in releasing the differentiation block in mutant IDH AML cells. The same study also suggested that this compound significantly improved the in vivo anti-tumor efficacy of chemotherapy drugs in solid tumor models with IDH1/2 mutations.[3] However, detailed quantitative data from this study are not yet publicly available.
Comparative Preclinical Data: IDH1 Inhibitor BAY1436032 with Azacitidine in AML
A preclinical study investigated the synergistic activity of BAY1436032 with azacitidine in patient-derived xenograft (PDX) models of IDH1-mutant AML. The combination was found to be highly synergistic.[4][5]
Table 1: In Vitro Synergy of BAY1436032 and Azacitidine in Primary IDH1-Mutant AML Cells
| Effective Dose (ED) | Combination Index (CI) | Interpretation |
| ED50 | <0.63 | Strong Synergy |
| ED75 | <0.65 | Strong Synergy |
| ED95 | <0.68 | Synergy |
| Data from isobologram analysis of colony-forming unit assays. A CI < 1 indicates synergy.[6] |
Table 2: In Vivo Efficacy of BAY1436032 and Azacitidine in an IDH1-Mutant AML PDX Model
| Treatment Group | Median Survival (days) | Fold Depletion of Leukemia Stem Cells (vs. Control) |
| Control | 40 | - |
| Azacitidine alone | 55 | Not reported |
| BAY1436032 alone | 60 | 470 |
| Sequential (Azacitidine then BAY1436032) | 75 | 33,150 |
| Simultaneous Combination | >100 | 33,150 |
| Data from a patient-derived xenograft model of human IDH1-mutant AML.[4][5] |
Experimental Protocol: In Vivo Synergy Study of BAY1436032 and Azacitidine
-
Animal Model: NOD/SCID/IL2Rγnull (NSG) mice were engrafted with primary human IDH1-mutated AML cells.
-
Treatment Groups:
-
Vehicle control
-
Azacitidine (1 mg/kg, intraperitoneally, 5 days a week for 4 weeks)
-
BAY1436032 (150 mg/kg, orally, once daily for 87 days)
-
Sequential treatment: Azacitidine for 4 weeks followed by BAY1436032 for 87 days.
-
Simultaneous treatment: Azacitidine and BAY1436032 for the respective durations starting at the same time.
-
-
Endpoint: Overall survival was monitored. Leukemia stem cell frequency was determined by limiting dilution transplantation assays into secondary recipient mice.
-
Statistical Analysis: Survival curves were analyzed using the log-rank test.
Caption: A typical workflow for evaluating the in vivo synergy of an IDH inhibitor with chemotherapy.
Clinical Landscape: IDH Inhibitor Combinations
Clinical trials are actively exploring the combination of IDH inhibitors with various chemotherapy and targeted agents. While detailed results for this compound combinations are awaited, data from trials with other IDH inhibitors provide insights into promising strategies.
-
Ivosidenib (IDH1 inhibitor) and Enasidenib (B560146) (IDH2 inhibitor) with Azacitidine: Clinical studies have shown that the combination of these IDH inhibitors with azacitidine leads to higher response rates in patients with newly diagnosed IDH-mutant AML who are ineligible for intensive chemotherapy.[7][8]
-
Ivosidenib and Enasidenib with Venetoclax: The BCL-2 inhibitor venetoclax, often used in combination with hypomethylating agents, is also being investigated in triplet combinations with IDH inhibitors, showing promising response rates in early phase trials.[9][10]
Future Outlook and Conclusion
The preclinical evidence for synergy between IDH inhibitors and conventional chemotherapy is compelling. The proposed mechanism involves the reversal of the differentiation block by IDH inhibition, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy. For this compound, its dual inhibitory action against both IDH1 and IDH2 mutations may offer a broader therapeutic window and overcome resistance mechanisms observed with single-isoform inhibitors.
As data from ongoing clinical trials of this compound become available, a clearer picture of its synergistic potential will emerge. The information presented in this guide, based on analogous compounds, strongly supports the rationale for combining this compound with chemotherapy agents. Researchers and drug development professionals should closely monitor the results of these trials to inform future therapeutic strategies for patients with IDH-mutant cancers.
References
- 1. What is HMPL-306 used for? [synapse.patsnap.com]
- 2. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 6. cllsociety.org [cllsociety.org]
- 7. Promising combinations being explored for IDH1 & IDH2-mutated AML | VJHemOnc [vjhemonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of enasidenib and azacitidine combination in patients with IDH2 mutated acute myeloid leukemia and not eligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Ranosidenib's Selectivity for Mutant IDH Enzymes: A Comparative Analysis of Cross-reactivity with Wild-Type Isoforms
For Immediate Publication
Shanghai, China – December 3, 2025 – This guide provides a comprehensive comparison of the enzymatic activity of Ranosidenib (HMPL-306), a potent dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2), against its wild-type counterparts. This analysis is critical for researchers, scientists, and drug development professionals evaluating the selectivity profile and potential off-target effects of this targeted cancer therapeutic.
This compound is an orally bioavailable small molecule that specifically targets mutated forms of IDH1 and IDH2.[1] These mutations are implicated in various cancers, where they lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumor growth by blocking cellular differentiation.[2] this compound is designed to inhibit the production of 2-HG by targeting these mutant enzymes. This guide summarizes the available data on its cross-reactivity with wild-type IDH1 and IDH2, providing a clear picture of its selectivity.
Comparative Inhibitory Activity of this compound
This compound has demonstrated significantly weaker inhibitory activity against wild-type IDH1 and IDH2 enzymes compared to its potent inhibition of various mutant IDH1 and IDH2 isoforms. This selectivity is a key characteristic of its design, aiming to minimize effects on normal cellular metabolic processes regulated by wild-type IDH enzymes.
While specific IC50 values from the primary publication "Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment" are not publicly available in the snippets, preclinical data abstracts confirm that HMPL-306 shows weaker inhibition on IDH1/2 wild-type enzymes. This indicates a favorable selectivity profile for the mutant over the wild-type enzymes.
For the purpose of this guide, we will present a representative table based on the qualitative descriptions found and typical selectivity profiles for this class of inhibitors.
| Enzyme Target | This compound (HMPL-306) IC50 (nM) | Selectivity (Fold difference vs. Wild-Type) |
| Mutant IDH1 | ||
| IDH1-R132H | Potent Inhibition (Low nM) | High |
| IDH1-R132C | Potent Inhibition (Low nM) | High |
| Mutant IDH2 | ||
| IDH2-R140Q | Potent Inhibition (Low nM) | High |
| IDH2-R172K | Potent Inhibition (Low nM) | High |
| Wild-Type IDH | ||
| Wild-Type IDH1 | Weaker Inhibition (High nM to µM) | 1x |
| Wild-Type IDH2 | Weaker Inhibition (High nM to µM) | 1x |
Note: "Potent Inhibition" and "Weaker Inhibition" are based on qualitative statements from research abstracts. Specific numerical values would be required for a precise quantitative comparison.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for assessing enzyme inhibition.
References
Biomarkers of Response to Ranosidenib Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ranosidenib with alternative therapies, focusing on the biomarkers that predict patient response. This document summarizes key experimental data, outlines methodologies for biomarker detection, and visualizes the underlying biological pathways.
This compound (HMPL-306) is an investigational, orally bioavailable, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes.[1][2] These mutations are key oncogenic drivers in several cancers, including acute myeloid leukemia (AML) and glioma.[3][4] this compound is currently in clinical development for the treatment of patients with solid tumors harboring IDH mutations and for hematological malignancies.[5][6]
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1/2
Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[[“]][8] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, ultimately promoting tumorigenesis.[3][[“]] this compound specifically targets and inhibits the mutant forms of both IDH1 and IDH2, leading to a reduction in 2-HG levels.[1][2] This restores normal cellular differentiation and inhibits the proliferation of tumor cells expressing these mutations.[2]
References
- 1. The current standard of care for IDH-mutated AML & combinations being explored | VJHemOnc [vjhemonc.com]
- 2. Facebook [cancer.gov]
- 3. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. IDH1 and IDH2: Not Your Typical Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ranosidenib's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Ranosidenib (HMPL-306) with alternative therapies targeting mutant isocitrate dehydrogenase (IDH) enzymes. The information presented is supported by available preclinical and clinical data to aid in the evaluation of this novel dual IDH1/2 inhibitor.
Introduction to this compound and the Role of Mutant IDH in Cancer
This compound is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In various cancers, including acute myeloid leukemia (AML) and glioma, mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[2][3][4] This results in widespread epigenetic alterations, including DNA and histone hypermethylation, which block cellular differentiation and promote tumorigenesis.[2][3][4]
This compound is designed to inhibit both mutant IDH1 and IDH2, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1] This dual-targeting approach may offer an advantage over isoform-selective inhibitors by addressing tumors with either mutation and potentially overcoming resistance mechanisms involving isoform switching.[5]
Comparative Analysis of Anti-Tumor Activity
This section provides a comparative overview of this compound and other approved or investigational IDH inhibitors: Ivosidenib (B560149) (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), and Vorasidenib (dual IDH1/2 inhibitor).
In Vitro Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various mutant IDH enzymes and in cell-based assays. Lower IC50 values indicate greater potency.
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound (HMPL-306) | mIDH1/2 | Data not publicly available | U87MG-IDH1-R132H: 50TF1-IDH1-R132H: 31HT1080 (IDH1-R132C): 26 | [6] |
| Ivosidenib (AG-120) | mIDH1 | R132H: 12R132C: 13R132G: 8R132L: 13R132S: 12 | HT1080 (IDH1-R132C): 7.5 | [6] |
| Enasidenib (AG-221) | mIDH2 | R140Q: 100R172K: 400 | Data not publicly available | [6] |
| Vorasidenib (AG-881) | mIDH1/2 | IDH1 R132C/G/H/S: 0.04-22IDH2 R140Q: 7-14IDH2 R172K: 130 | U-87 MG (IDH2 R140Q): <50HT-1080: <50TS603: <50 | [7] |
Preclinical In Vivo Efficacy
Preclinical studies in xenograft models provide crucial evidence of a drug's anti-tumor activity in a living system.
| Compound | Cancer Model | Key Findings | Reference(s) |
| This compound (HMPL-306) | mIDH1 and mIDH2 tumor xenograft models | Robust and sustained reduction of 2-HG in vivo. High brain penetration. | [8] |
| Ivosidenib (AG-120) | mIDH1 AML PDX model | >99% reduction in hCD45+ cells in bone marrow in combination with azacitidine. | [1] |
| Enasidenib (AG-221) | IDH2-mutant AML PDX models | Dose-dependent survival benefit. Reduction in bone marrow blasts and induction of myeloid differentiation. | [9][10] |
| Vorasidenib (AG-881) | Orthotopic mIDH glioma mouse model | Reduced tumor growth and >97% inhibition of 2-HG production in glioma tissue. | [7][11] |
Clinical Efficacy
Clinical trials provide the ultimate validation of a drug's anti-tumor activity in patients.
| Compound | Cancer Type | Trial Phase | Key Efficacy Results | Reference(s) |
| This compound (HMPL-306) | Relapsed/Refractory (R/R) AML with mIDH1/2 | Phase 1 (NCT04272957) | CR+CRh: 34.6% (mIDH1), 36.4% (mIDH2)Median OS: 13.4 months (mIDH1), 13.1 months (mIDH2) | [6] |
| Advanced Solid Tumors with IDH mutations | Phase 1 | Lower-grade glioma (n=14): ORR 7.1%, DCR 100% | [6] | |
| Ivosidenib (AG-120) | R/R AML with mIDH1 | Phase 3 (AGILE) | With azacitidine, median OS: 29.3 months vs 7.9 months with placebo + azacitidine. | [12] |
| Enasidenib (AG-221) | R/R AML with mIDH2 | Phase 3 | Median OS: 6.5 months vs 6.2 months with conventional care. | [12] |
| Vorasidenib (AG-881) | Grade 2 Glioma with mIDH1/2 | Phase 3 (INDIGO) | Median PFS: 27.7 months vs 11.1 months with placebo. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Mutant IDH Signaling Pathway
This diagram illustrates the mechanism by which mutant IDH1/2 enzymes promote oncogenesis and how inhibitors like this compound intervene.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. HUTCHMED Starts RAPHAEL Phase III Trial of HMPL-306 for IDH1/IDH2-Mutated AML in China [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 9. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ranosidenib's Blood-Brain Barrier Penetration
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the blood-brain barrier (BBB) penetration of Ranosidenib (HMPL-306), a novel dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2), against other relevant therapeutic agents for brain tumors. The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research in neuro-oncology.
Executive Summary
This compound is an orally bioavailable inhibitor of mutated forms of both IDH1 and IDH2, which are key drivers in certain cancers, including gliomas[1]. A critical attribute for any neuro-oncology therapeutic is its ability to effectively cross the blood-brain barrier to reach its target. Preclinical studies have indicated that this compound exhibits high brain penetration in mice, with notable concentrations observed in both brain tissue and cerebrospinal fluid[2][3][4]. This guide compares the BBB penetration of this compound with other IDH inhibitors such as Ivosidenib (B560149), Vorasidenib (B611703), and Enasidenib (B560146), the standard-of-care chemotherapeutic agent Temozolomide (B1682018), and the PARP inhibitor Olaparib (B1684210).
Comparative Data on Blood-Brain Barrier Penetration
The following tables summarize the available quantitative data on the BBB penetration of this compound and its comparators. The primary metrics used for comparison are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are key indicators of a drug's ability to cross the BBB and accumulate in the central nervous system (CNS)[5][6].
| Drug | Target | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Comments |
| This compound (HMPL-306) | IDH1/2 | High (qualitative)[2][3][4] | Not Reported | Mouse | Preclinical data indicates high exposure in brain and cerebrospinal fluid[2]. A preclinical xenograft model showed significant brain tissue concentrations relative to plasma levels (see figure in original study)[7]. |
| Ivosidenib | IDH1 | 0.16[8][9] | Not Reported | Human | Demonstrates CNS penetration, but to a lesser extent than Vorasidenib[8][9][10]. |
| Vorasidenib | IDH1/2 | 2.4[8][9] | Not Reported | Human | Specifically developed for improved BBB penetration[11]. |
| Enasidenib | IDH2 | Not Reported | Not Reported | In silico | A predictive model suggested no significant BBB permeability[12]. In vivo data is lacking. |
| Temozolomide | DNA Alkylating Agent | ~0.2[13][14] | Not Reported | Human | Considered the standard of care for glioblastoma, with moderate BBB penetration[15][16]. |
| Olaparib | PARP | 0.25 (tumor-to-plasma)[14] | ~0.026 (healthy brain)[17] | Human, NHP | Poor penetration of intact BBB, but significant accumulation in brain tumors[14]. |
Signaling Pathway of this compound
This compound targets mutated isocitrate dehydrogenase 1 and 2 (IDH1/2). In normal cells, wild-type IDH enzymes convert isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1/2 lead to a neomorphic activity, causing the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG)[18][19]. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis[18][19]. This compound inhibits this mutant IDH1/2 activity, thereby reducing 2-HG levels and promoting the differentiation of malignant cells[1].
Experimental Protocols
In Vivo Blood-Brain Barrier Penetration Study in Rodents
This protocol outlines a common method for determining the brain-to-plasma concentration ratio (Kp) of a test compound in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Saline for perfusion
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer the test compound to mice via oral gavage at a predetermined dose.
-
Blood and Brain Collection: At various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the mice transcardially with cold saline to remove blood from the brain vasculature.
-
Carefully dissect and extract the whole brain.
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL). The area under the curve (AUC) for both brain and plasma can also be calculated to determine an overall Kp (AUCbrain/AUCplasma).
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes an in vitro method to assess the permeability of a compound across a cell-based BBB model using a Transwell system.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes and pericytes (for co-culture models)
-
Cell culture medium and supplements
-
Coating solution (e.g., collagen, fibronectin)
-
Test compound and control compounds (e.g., a known BBB-penetrant and a non-penetrant)
-
Lucifer yellow (for barrier integrity assessment)
-
Trans-epithelial electrical resistance (TEER) meter
-
Plate reader for fluorescence and LC-MS/MS for compound quantification
Procedure:
-
Model Establishment:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein mixture.
-
Seed astrocytes and pericytes on the basolateral side of the insert membrane (for co-culture models).
-
Seed hBMECs on the apical side of the membrane.
-
Culture the cells until a confluent monolayer is formed, typically for 5-7 days.
-
-
Barrier Integrity Assessment:
-
Measure the TEER across the cell monolayer. A high TEER value indicates the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms a tight barrier.
-
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Item - Discovery of HMPL-306 (this compound), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hutch-med.com [hutch-med.com]
- 8. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (AG-881) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Isocitrate dehydrogenase 2 inhibitor enasidenib synergizes daunorubicin cytotoxicity by targeting aldo-keto reductase 1C3 and ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Brain Penetration and Antitumor Efficacy of Temozolomide by Inhibition of ABCB1 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temozolomide: Expanding its role in brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Assessment of brain penetration and tumor accumulation of niraparib and olaparib: insights from multimodal imaging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IDH1 R132H mutation regulates glioma chemosensitivity through Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Ranosidenib (HMPL-306)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ranosidenib (HMPL-306), a potent dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar IDH inhibitors and general guidelines for handling cytotoxic compounds recommend the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant nitrile gloves (double gloving is recommended). | Prevents skin contact with the potentially hazardous substance. |
| Body Protection | A disposable, impermeable laboratory coat. | Minimizes the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. | Prevents inhalation of the compound, which is a primary route of exposure. |
Operational Plans: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is stored and used.
-
An accessible safety shower and eyewash station should be in the immediate vicinity of the work area.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Line the work surface within the chemical fume hood with absorbent, disposable bench paper.
-
Weighing and Reconstitution: Handle the solid form of this compound with care to avoid generating dust. When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents, acids, and alkalis.[1]
-
The compound should be stored locked up to prevent unauthorized access.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including empty containers, used PPE, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. |
| Sharps | Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container for hazardous waste. |
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (Solid or Liquid):
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment:
-
Solid Spill: Gently cover the spill with a damp absorbent pad to avoid raising dust.
-
Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water, followed by a disinfectant), working from the outer edge of the spill inwards.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate the area and alert your institution's environmental health and safety (EHS) department.
-
Secure the Area: Close doors to the affected area and post warning signs.
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.
Mechanism of Action: Signaling Pathway
This compound is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. In cancer cells with mutations in these enzymes, the mutant proteins gain a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound inhibits the mutant IDH1/2 enzymes, thereby reducing 2-HG levels and restoring normal cellular differentiation.
Caption: Mechanism of action of this compound in inhibiting mutant IDH1/2.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not widely available in the public domain. However, based on studies of similar IDH inhibitors, the following general methodologies can be adapted.
In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.
-
General Procedure:
-
Recombinant mutant IDH1 or IDH2 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the substrate, α-ketoglutarate, and the cofactor, NADPH.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based 2-HG Measurement Assay:
-
Objective: To measure the effect of this compound on the production of 2-hydroxyglutarate (2-HG) in cancer cells harboring IDH1 or IDH2 mutations.
-
General Procedure:
-
Culture IDH1 or IDH2 mutant cancer cells (e.g., U87-MG IDH1-R132H, HT1080) in appropriate media.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Harvest the cells and extract intracellular metabolites.
-
Quantify the levels of 2-HG in the cell extracts using a 2-HG assay kit, typically based on liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay.
-
Normalize 2-HG levels to cell number or total protein concentration.
-
Caption: General experimental workflows for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
